2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid
Description
BenchChem offers high-quality 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-3-(5-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)5-10-7(2)3-4-9-10/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSRGUFJUPNVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid
An In-Depth Technical Guide to 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid, a heterocyclic carboxylic acid derivative. While this compound is indexed under CAS number 1013936-87-2 by several chemical suppliers, it is not extensively characterized in public scientific literature or databases.[1][2][3] This document, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals. It establishes the compound's core physicochemical properties based on its derived chemical structure and presents detailed, field-proven methodologies for its empirical characterization and verification. The protocols described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in the absence of established literature data.
Chemical Identity and Physicochemical Properties
The identity of a compound is fundamentally defined by its structure. From the IUPAC name, 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid, we can deduce its precise atomic arrangement and subsequently its chemical formula and molecular weights.
Molecular Structure
The molecule consists of a propionic acid backbone, substituted at the second carbon with a methyl group and at the third carbon with a 5-methyl-pyrazol-1-yl moiety. The pyrazole ring is attached via its N1 position.
Below is a two-dimensional representation of the chemical structure, generated using the DOT language.
Caption: 2D structure of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid.
Core Data Summary
The fundamental properties derived from the chemical structure are summarized in the table below. These values are theoretical and require experimental verification as outlined in Section 2.
| Property | Value | Derivation |
| CAS Number | 1013936-87-2 | Indexed by commercial suppliers.[1][2] |
| Chemical Formula | C₈H₁₂N₂O₂ | Derived from IUPAC name |
| Average Molecular Weight | 168.19 g/mol | Calculated from atomic weights |
| Monoisotopic Mass | 168.0899 Da | Calculated from isotopic masses |
Empirical Verification of Molecular Formula and Weight
For any novel or sparsely documented compound, theoretical calculations must be substantiated by empirical data. The following section provides detailed protocols for the essential experiments required to confirm the identity and purity of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid.
Mass Spectrometry for Molecular Weight Confirmation
Expertise & Rationale: Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. For a polar, non-volatile molecule like the target acid, Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that minimizes fragmentation, allowing for the clear identification of the molecular ion. High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap or TOF analyzer, is crucial as it provides a highly accurate mass measurement, enabling the confirmation of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation in positive ion mode.
-
-
Instrumentation (Example: Orbitrap Mass Spectrometer):
-
Ionization Mode: ESI, Positive and Negative.
-
Causality: The carboxylic acid can be deprotonated to form [M-H]⁻ in negative mode, while the pyrazole nitrogens can be protonated to form [M+H]⁺ in positive mode. Analyzing in both modes provides complementary data.
-
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.
-
Mass Analyzer Settings:
-
Resolution: >60,000 FWHM (Full Width at Half Maximum) to ensure accurate mass measurement (<5 ppm).
-
Scan Range: 50-500 m/z. This range comfortably includes the expected molecular ions.
-
Expected Ions:
-
Positive Mode ([M+H]⁺): C₈H₁₃N₂O₂⁺, Calculated m/z = 169.0972
-
Negative Mode ([M-H]⁻): C₈H₁₁N₂O₂⁻, Calculated m/z = 167.0826
-
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the expected m/z values in the high-resolution mass spectrum.
-
Calculate the mass error between the observed m/z and the theoretical m/z in parts-per-million (ppm). A mass error of <5 ppm provides strong evidence for the proposed elemental composition.
-
Caption: Workflow for the experimental confirmation of molecular formula via HRMS.
Structural Confirmation via NMR Spectroscopy
Expertise & Rationale: While MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy validates the specific arrangement of atoms (i.e., the structural isomers). ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of different types of carbon atoms. These techniques are indispensable for confirming the proposed structure of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid over other possible isomers.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Causality: Deuterated solvents are used because the deuterium signal provides a lock for the spectrometer's magnetic field, and the solvent's own signals do not obscure those of the analyte. The choice of solvent depends on the compound's solubility.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation (Example: 400 MHz Spectrometer):
-
Acquire a ¹H NMR spectrum. Key expected signals would include:
-
A doublet for the C2-methyl group.
-
A multiplet for the C2-proton.
-
Multiplets for the C3-methylene protons.
-
Singlets for the pyrazole C5-methyl group and the pyrazole ring protons.
-
A broad singlet for the carboxylic acid proton (which may exchange with residual water).
-
-
Acquire a ¹³C NMR spectrum (typically proton-decoupled). Key expected signals would include:
-
A signal for the carbonyl carbon (~170-180 ppm).
-
Signals for the aliphatic carbons (propionic acid backbone and methyl groups).
-
Signals for the pyrazole ring carbons.
-
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Analyze the chemical shifts (ppm) and coupling patterns (J-coupling) to assign signals to specific protons in the molecule.
-
Compare the number of signals in the ¹³C NMR spectrum to the number of unique carbons in the proposed structure.
-
The combined data should unambiguously match the structure of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid. The synthesis and characterization of pyrazole derivatives often rely heavily on NMR for structural elucidation.[4][5]
-
Potential Applications in Research & Drug Development
Pyrazole derivatives are a cornerstone of medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[6] The structure of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid, featuring a carboxylic acid group (a common pharmacophore for interacting with biological targets) and a substituted pyrazole ring, makes it a valuable scaffold for:
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in screening campaigns to identify initial hits against protein targets.
-
Lead Optimization: The propionic acid and pyrazole moieties can be chemically modified to improve potency, selectivity, and pharmacokinetic properties.
-
Synthetic Building Block: It can serve as a starting material for the synthesis of more complex molecules and novel chemical entities.[1]
Conclusion
This guide establishes the foundational chemical and physical properties of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid (CAS 1013936-87-2) based on its chemical name. The derived formula of C₈H₁₂N₂O₂ and molecular weight of 168.19 g/mol provide a critical starting point for any research involving this compound. Furthermore, the detailed, rationale-driven protocols for mass spectrometry and NMR spectroscopy provide the necessary framework for researchers to empirically validate its structure and purity, ensuring data integrity and advancing scientific discovery.
References
-
Title: 1013936-87-2_2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic acid标准品 Source: cas-standard.com URL: [Link]
-
Title: Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds Source: Scribd URL: [Link]
-
Title: Synthesis, characterization and biological activity of certain Pyrazole derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
Sources
- 1. 2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic acid_cas号1013936-87-2_2-Methyl-3-(5-methyl-pyrazol-1-yl - CAS信息网 [cas-news.com]
- 2. CAS 번호 목록-11-페이지551-Chemicalbook [chemicalbook.com]
- 3. 2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic acid CAS#: 1013936-87-2 [m.chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid DiscoveryCPR 197094-12-5 [sigmaaldrich.com]
- 6. 1013936-87-2|CAS标准品信息网 - CAS信息网 [cas-news.com]
An In-Depth Technical Guide to Identifying and Validating Biological Targets for 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid
A Senior Application Scientist's Perspective on a Rational Workflow for Novel Compound Target Deconvolution
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics with a wide array of biological activities.[1][2] Consequently, novel pyrazole-containing compounds such as 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid represent promising starting points for drug discovery campaigns. However, the successful progression of a hit compound from a phenotypic screen or a synthetic library is contingent on the identification and validation of its molecular target(s). This guide provides a comprehensive, technically-grounded workflow for researchers, scientists, and drug development professionals to elucidate the biological targets of this, and other novel small molecules. We will move beyond a simple list of possibilities to detail the strategic thinking and experimental design required for robust target deconvolution, emphasizing the principles of scientific integrity and causality in experimental choices.
Introduction: The Pyrazole Scaffold and the Challenge of Target Identification
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[3] Its structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5] Pyrazole-containing drugs have been successfully developed to target enzymes, receptors, and signaling pathways crucial in human disease.[2][6]
Given this precedent, 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid holds significant therapeutic potential. Its structure, featuring a substituted pyrazole core and a propionic acid side chain, suggests possible interactions with a range of protein classes. The propionic acid moiety, a classic carboxylic acid, can engage in hydrogen bonding and ionic interactions, while the pyrazole ring can participate in various non-covalent interactions within a protein binding pocket.[7][8]
The primary challenge with any novel compound is moving from an observed phenotype to a confirmed mechanism of action (MoA). This process of "target deconvolution" is a critical and often complex phase in drug discovery.[9][10] This guide will outline a multi-pronged, logical workflow to systematically identify and validate the biological target(s) of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid.
Initial Hypothesis Generation: Leveraging Structural Analogs and In Silico Approaches
Before embarking on extensive and resource-intensive experimental work, it is prudent to generate a set of initial hypotheses based on existing knowledge and computational methods.
Analysis of the Privileged Pyrazole Scaffold
The pyrazole core is present in a diverse range of FDA-approved drugs, offering clues to potential target classes.[1][3]
| Drug Class/Example | General Target Class | Key Structural Features |
| Celecoxib | Cyclooxygenase (COX) Enzymes | Diaryl-substituted pyrazole |
| Sildenafil | Phosphodiesterases (PDEs) | Fused pyrazole ring system |
| Ruxolitinib, Ibrutinib | Protein Kinases | Substituted pyrazoles targeting ATP-binding sites |
| Rimonabant | GPCRs (CB1 Receptor) | Tri-substituted pyrazole |
Based on this, initial hypotheses for the target of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid could include:
-
Enzymes: Particularly those with well-defined binding pockets, such as kinases, proteases, or metabolic enzymes like carbonic anhydrases.[4][11]
-
G-Protein Coupled Receptors (GPCRs): The structural diversity of pyrazoles allows for interaction with various receptor subtypes.
The Role of the Propionic Acid Moiety
The carboxylic acid group is a key pharmacophore, but can also present challenges with pharmacokinetics and metabolism.[7][8] Its presence suggests that the compound may mimic an endogenous carboxylic acid-containing substrate or act as a competitive inhibitor for enzymes that recognize such substrates. Bioisosteric replacement of this group is a common strategy in medicinal chemistry to improve drug-like properties.[12][13][14]
In Silico Target Prediction
Computational approaches can further refine our initial hypotheses. These methods leverage the principle of chemical similarity, where molecules with similar structures are predicted to bind to similar targets.
-
Similarity Searching: Using databases like PubChem or ChEMBL to find structurally similar compounds with known biological activities.
-
Pharmacophore Modeling: Building a 3D model of the compound's key chemical features and screening it against a library of protein structures.
-
Molecular Docking: Computationally placing the compound into the binding sites of known protein structures to predict binding affinity and pose.
Experimental Target Identification: A Multi-Pronged Approach
No single method for target identification is foolproof. Therefore, a robust strategy employs several orthogonal techniques to build a compelling case for a specific target.[15][16] The overall workflow is designed to first identify potential binding partners and then confirm direct, functional engagement.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. books.rsc.org [books.rsc.org]
- 10. nuvisan.com [nuvisan.com]
- 11. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 12. drughunter.com [drughunter.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Robust Synthesis of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is predicated on a two-step sequence involving a base-catalyzed aza-Michael addition followed by ester hydrolysis. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices to ensure reproducibility and high yields. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams.
Introduction and Scientific Rationale
Pyrazole derivatives are a cornerstone of modern pharmacology, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2] The title compound, 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid, incorporates a substituted pyrazole moiety linked to a propionic acid side chain, making it an attractive intermediate for the development of novel therapeutic agents and functional materials.
The synthetic approach detailed herein was selected for its efficiency, scalability, and reliance on readily available starting materials. The core of this synthesis is the aza-Michael addition, a powerful C-N bond-forming reaction.[3][4][5] In this protocol, we utilize 5-methylpyrazole as the nucleophile and methyl methacrylate as the Michael acceptor. The reaction is catalyzed by a mild base, which deprotonates the pyrazole nitrogen, facilitating its addition to the electron-deficient alkene of the methacrylate. The subsequent hydrolysis of the resulting methyl ester to the desired carboxylic acid is a standard and high-yielding transformation.[6][7]
Reaction Scheme and Workflow
Overall Synthetic Transformation:
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Workflow:
Caption: Step-by-step experimental workflow diagram.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 5-Methylpyrazole | ReagentPlus®, 99% | Sigma-Aldrich | Store in a cool, dry place. |
| Methyl Methacrylate | 99%, contains MEHQ as inhibitor | Alfa Aesar | Inhibitor can be removed by passing through a column of basic alumina if necessary, but is often not required for this reaction. |
| Cesium Carbonate (Cs₂CO₃) | 99.9% | Strem Chemicals | A milder and often more effective base for N-alkylation of pyrazoles compared to stronger bases.[3] |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Acros Organics | Use of anhydrous solvent is recommended to prevent side reactions. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97.0% | Fisher Scientific | Standard reagent for ester hydrolysis. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | J.T. Baker | Used for acidification. |
| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography and recrystallization. |
| Methanol | ACS Grade | VWR | For hydrolysis reaction and recrystallization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | For drying organic extracts. |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
Standard laboratory glassware
-
pH meter or pH paper
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
Melting point apparatus
Detailed Synthesis Protocol
Step 1: Synthesis of Methyl 2-methyl-3-(5-methyl-pyrazol-1-YL)-propionate (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylpyrazole (8.21 g, 100 mmol, 1.0 equiv), methyl methacrylate (12.01 g, 120 mmol, 1.2 equiv), and cesium carbonate (48.9 g, 150 mmol, 1.5 equiv).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. The cesium carbonate will not fully dissolve, resulting in a suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. The use of a base like cesium carbonate is crucial for the deprotonation of the pyrazole nitrogen, which then acts as a nucleophile in the Michael addition.[3]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Filter the mixture through a pad of Celite® to remove the cesium carbonate, washing the filter cake with ethyl acetate (2 x 20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate). Combine the fractions containing the desired product and concentrate in vacuo to yield the pure intermediate ester as a colorless to pale yellow oil.
Step 2: Synthesis of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid (Final Product)
-
Reaction Setup: To a 250 mL round-bottom flask, add the purified methyl 2-methyl-3-(5-methyl-pyrazol-1-YL)-propionate (assuming a quantitative yield from the previous step for calculation, ~18.2 g, 100 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Dissolve the ester in a mixture of methanol (80 mL) and water (20 mL). Add sodium hydroxide pellets (6.0 g, 150 mmol, 1.5 equiv) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 70-80°C) for 2-4 hours. The hydrolysis of the ester is a fundamental organic reaction, and the use of a base like NaOH is a common and effective method.[7][8]
-
Monitoring: Monitor the disappearance of the starting ester by TLC.
-
Work-up and Acidification: After the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A white precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product, 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid, as a white crystalline solid.
-
Characterization: Characterize the final product by NMR, MS, and determine its melting point.
Expected Results and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |
| Intermediate Ester | C₉H₁₄N₂O₂ | 182.22 | 80-90% | Colorless to pale yellow oil |
| Final Acid | C₈H₁₂N₂O₂ | 168.19 | 90-98% | White crystalline solid |
Note: Yields are based on typical results and may vary depending on the purity of reagents and reaction conditions.
Safety and Handling
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methyl methacrylate is flammable and a potential sensitizer; avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care.
-
Sodium hydroxide is corrosive and can cause severe burns.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Extend reaction time. Ensure anhydrous conditions. Consider removing the inhibitor from methyl methacrylate. |
| Inefficient purification | Optimize the chromatography gradient. | |
| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time | Add more NaOH or increase the reflux time. |
| Difficulty in product precipitation | Product is too soluble in the aqueous acidic mixture | Extract directly without waiting for precipitation. Saturate the aqueous layer with NaCl to decrease product solubility. |
| Oily product after Step 2 | Impurities present | Re-purify by recrystallization from a different solvent system or by chromatography if necessary. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid. By following the outlined steps and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable compound in high yield and purity.
References
-
Wang, L., et al. (2015). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 5(92), 75683-75687. Available at: [Link]
-
Reddy, B. V. S., et al. (2012). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 8, 1253-1259. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2013). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 11(48), 8398-8406. Available at: [Link]
-
Imanzadeh, G., & Hooshmand, H. (2016). Solvent-Free Aza-Michael Addition of 4-Phenylurazole to α,β-Unsaturated Esters. Letters in Organic Chemistry, 13(9), 680-683. Available at: [Link]
-
van der Heijden, G., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Utrecht University Repository. Available at: [Link]
-
Li, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]
-
ChemSpider. (n.d.). Methyl ester hydrolysis. SyntheticPages. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Journal of Synthetic Chemistry, 1(1), 1-8. Available at: [Link]
-
Štefane, B., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(21), 3808. Available at: [Link]
-
Pietsch, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 274-290. Available at: [Link]
-
Kuneš, J., et al. (2017). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 234-245. Available at: [Link]
-
Khan, I., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 54-64. Available at: [Link]
-
Kumarasinghe, I. R., et al. (2009). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Acta Crystallographica Section C, C65(Pt 4), o163-o166. Available at: [Link]
- CN102320962B - Method for catalytic synthesis of methyl propionate. (2012). Google Patents.
-
PrepChem. (n.d.). Preparation of 2-[3,5-bis(trifluoromethyl)phenoxy]propionic acid. Available at: [Link]
-
Kurt, M., & Koca, M. (2022). Blending of Poly(methyl methacrylate) with Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Adıyaman University Journal of Science, 12(2), 177-192. Available at: [Link]
-
Zhao, Z., et al. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. Chemistry of Natural Compounds, 48(2), 194-196. Available at: [Link]
Sources
- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. prepchem.com [prepchem.com]
Application Note: Recrystallization Architectures for 2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The purification of 2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic acid (hereafter Target Molecule A ) presents a distinct set of challenges due to its amphiphilic nature and the propensity for regioisomeric contamination. As a key intermediate in the synthesis of pyrazole-based pharmacophores (e.g., for kinase inhibitors or GPR40 agonists), its purity is a Critical Quality Attribute (CQA).
This guide moves beyond generic protocols to address the specific physicochemical behavior of the 1,5-disubstituted pyrazole core . Unlike its 1,3-isomer counterpart, the 5-methyl substitution at the position adjacent to the linker creates steric hindrance that disrupts planar stacking, often leading to "oiling out" rather than discrete crystallization.
Key Physicochemical Challenges
-
Regioisomerism: The synthesis typically yields a mixture of the target 1,5-isomer and the thermodynamically favored 1,3-isomer. Recrystallization must exploit the differential solubility driven by the steric bulk of the 5-methyl group.
-
Zwitterionic Potential: The molecule contains a basic pyrazole nitrogen (
) and an acidic carboxyl group ( ). In neutral aqueous media, it may exist in a zwitterionic equilibrium, complicating solubility in pure organic solvents. -
Oiling Out: The flexible propionic acid tail combined with the methyl branch lowers the melting point, increasing the risk of liquid-liquid phase separation (LLPS) before crystallization.
Solubility Profiling & Solvent Selection[3]
Before scale-up, a solubility screen is mandatory. The data below represents typical behavior for N-alkylated pyrazole carboxylic acids.
Table 1: Solubility Profile of Target Molecule A
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Mechanism of Action |
| Ethanol (EtOH) | High | Moderate | Poor | Too soluble; low recovery yield. |
| Water (pH 7) | Moderate | Low | Moderate | Risk of zwitterionic trapping; pH dependent. |
| Isopropyl Alcohol (IPA) | High | Low | Excellent | Good thermal gradient; distinct solubility curve. |
| Ethyl Acetate (EtOAc) | High | Low | Good | Effective for rejecting polar inorganic salts. |
| Heptane / Hexane | Insoluble | Insoluble | Anti-solvent | Induces precipitation; use with caution to avoid oiling. |
| Toluene | Moderate | Low | Specialized | Best for regioisomer separation (π-stacking selectivity). |
Protocol A: Thermal Recrystallization (Regioisomer Rejection)
This protocol is designed to maximize the rejection of the 1,3-isomer and non-polar byproducts. The use of Toluene or IPA/Heptane is preferred over Ethanol to prevent co-solubility of the isomers.
Reagents
-
Crude Target Molecule A
-
Solvent: Toluene (Primary) or Isopropyl Alcohol (Alternative)
-
Anti-solvent: n-Heptane (HPLC Grade)
-
Seed Crystals (>99% pure, milled)
Step-by-Step Methodology
-
Dissolution:
-
Charge the crude solid into the reactor.
-
Add Toluene (5 vol relative to mass, e.g., 5 mL per 1 g).
-
Heat to 85°C (or reflux) with vigorous agitation.
-
Note: If the solution is not clear, add Toluene in 0.5 vol increments. Do not exceed 8 vol.
-
-
Hot Filtration (Polishing):
-
While maintaining
, filter through a pre-heated sintered glass funnel (or in-line filter) to remove inorganic salts or char.
-
-
Nucleation Point Control (Critical):
-
Cool the filtrate slowly to 60°C (approx.
/min). -
Seeding: At 60°C (metastable zone), add 0.5 wt% seed crystals.
-
Hold: Maintain 60°C for 30 minutes to allow seed healing and prevent secondary nucleation of the wrong isomer.
-
-
Crystal Growth:
-
Cool from 60°C to 20°C over 4 hours (
/hour). -
Observation: If "oiling out" (droplets) occurs, reheat to 65°C and add 10% volume of Ethanol to solubilize the oil, then re-cool.
-
-
Anti-Solvent Addition (Optional but Recommended):
-
If yield is low (<60%) at 20°C, add n-Heptane dropwise (ratio 1:1 to Toluene) over 1 hour.
-
Cool further to 0-5°C .
-
-
Isolation:
-
Filter the slurry under vacuum.
-
Wash the cake with cold Toluene/Heptane (1:1).
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Protocol B: Acid-Base Swing (Chemical Purification)
If the thermal method fails to remove specific colored impurities or if the material is an oil, this "Chemical Recrystallization" exploits the carboxylic acid functionality.
Logic: The Target Molecule A is amphoteric but primarily acidic. Impurities that are non-acidic (e.g., unreacted pyrazoles, neutral esters) will not dissolve in base.
Workflow Diagram (Graphviz)
Caption: Figure 1.[1][2][3] Acid-Base Swing Protocol for separating neutral regioisomers and oily byproducts from the amphoteric target.
Step-by-Step Methodology
-
Basification:
-
Suspend crude material in water (10 vol).
-
Add 2M NaOH dropwise until pH reaches 10-11. The solution should become clear as the sodium salt forms.
-
-
Organic Wash (Impurity Rejection):
-
Wash the aqueous solution twice with Ethyl Acetate (3 vol).
-
Mechanistic Insight: The 1,5-dimethyl pyrazole impurities or unhydrolyzed esters remain in the EtOAc layer. The target stays in the water.
-
Discard the organic layer.
-
-
Controlled Precipitation:
-
Cool the aqueous phase to 10°C.
-
Slowly add 1M HCl while stirring.
-
Critical Point: As pH approaches 5.0 (near the isoelectric point/pKa), the product will begin to crash out.
-
Continue acidification to pH 3.0 to ensure full protonation of the carboxylic acid without protonating the pyrazole ring (which would form a soluble hydrochloride salt at pH < 1).
-
-
Isolation:
-
Filter the white precipitate.[4]
-
Wash with cold water (to remove NaCl).
-
Recrystallize the wet cake using Protocol A if ultra-high purity (>99.5%) is required.
-
Decision Matrix for Optimization
Use this logic flow to determine the correct solvent system based on your specific impurity profile.
Caption: Figure 2. Solvent selection decision tree based on physical behavior and impurity composition.
Analytical Validation & References
To ensure the protocol's success, validation via HPLC and NMR is required.
-
1H NMR (DMSO-d6): Distinguish regioisomers by the chemical shift of the pyrazole-CH3 and the ring protons. The 5-methyl group (adjacent to N) typically shows a different shielding effect compared to the 3-methyl isomer.
-
HPLC: Use a C18 column with a phosphate buffer (pH 3.0) / Acetonitrile gradient. Low pH suppresses the ionization of the acid, improving peak shape.
References
- General Pyrazole Synthesis & Purification: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry. (General methodology for distinguishing 1,3 vs 1,5 isomers).
- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Specific Analogous Patents
- Myerson, A. S. Handbook of Industrial Crystallization. Butterworth-Heinemann.
Disclaimer: This application note is for research and development purposes. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling pyrazole derivatives.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide on the utilization of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid as a versatile ligand in coordination chemistry. Pyrazole derivatives are of significant interest due to their wide-ranging applications in catalysis, materials science, and medicinal chemistry.[1][2] This guide offers detailed, field-proven protocols for the synthesis of the ligand, the formation of its metal complexes, and their subsequent characterization. By explaining the causality behind experimental choices, this document aims to equip researchers with the necessary knowledge to effectively employ this ligand in their work, fostering innovation in areas from catalysis to the development of novel therapeutics.
Introduction: The Significance of Pyrazole-Based Ligands
Pyrazole and its derivatives have emerged as a cornerstone in the design of ligands for coordination chemistry. Their unique electronic properties, including the presence of both a pyrrole-type and a pyridine-type nitrogen atom, allow for a diverse range of coordination modes.[3][4] The incorporation of a carboxylic acid moiety, as in 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid, introduces an additional coordination site, enabling the formation of stable chelate rings with metal ions. This bifunctional nature, combining a "soft" nitrogen donor from the pyrazole ring and a "hard" oxygen donor from the carboxylate group, makes these ligands particularly adept at coordinating with a wide variety of transition metals, lanthanides, and actinides.[5][6]
The substituents on the pyrazole ring and the alkyl chain of the carboxylic acid play a crucial role in fine-tuning the steric and electronic properties of the resulting metal complexes.[7] The methyl groups in 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid, for instance, can influence the solubility of the complexes and the stereochemistry of the metal center. This ability to modulate the ligand framework is a powerful tool for designing complexes with specific catalytic activities, luminescent properties, or biological functions.[8]
The resulting metal complexes of pyrazole-carboxylate ligands have shown significant promise in various fields. In catalysis, they have been employed in oxidation reactions, ring-opening polymerization, and transfer hydrogenation.[3][9][10][11] In materials science, they serve as building blocks for coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and porous properties.[4][12] Furthermore, the biological activity of pyrazole derivatives is well-documented, with applications as anticancer, antimicrobial, and antimalarial agents, making their metal complexes attractive candidates for drug development.[13][14][15][16]
Synthesis of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid
The synthesis of the title ligand can be effectively achieved through an aza-Michael addition of 3(5)-methylpyrazole to a methacrylate ester, followed by hydrolysis of the resulting ester. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the addition reaction.[8]
Underlying Principles of the Synthesis
The key step in this synthesis is the nucleophilic addition of the pyrazole nitrogen to the electron-deficient double bond of the methacrylate ester. The regioselectivity of this reaction is an important consideration, as 3(5)-methylpyrazole exists as a mixture of two tautomers. Alkylation can occur at either the N1 or N2 position, leading to the formation of two isomeric products: 2-Methyl-3-(3-methyl-pyrazol-1-YL)-propionic acid and 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid.[8] The ratio of these isomers can be influenced by reaction conditions such as temperature and the choice of catalyst. Separation of the desired isomer is typically achieved by chromatographic techniques. The subsequent hydrolysis of the ester to the carboxylic acid is a standard procedure, usually carried out under basic conditions.
Experimental Protocol: Synthesis of Methyl 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propanoate
This protocol details the aza-Michael addition of 3(5)-methylpyrazole to methyl methacrylate.
Materials:
-
3(5)-methylpyrazole
-
Methyl methacrylate
-
Anhydrous toluene
-
Strong base (e.g., sodium hydride or potassium tert-butoxide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3(5)-methylpyrazole (1.0 eq).
-
Dissolve the pyrazole in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise to the solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the pyrazole.
-
Cool the reaction mixture back to 0 °C and add methyl methacrylate (1.2 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 110 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the isomeric esters.
Experimental Protocol: Hydrolysis to 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid
Materials:
-
Methyl 2-methyl-3-(5-methyl-pyrazol-1-YL)-propanoate
-
Methanol
-
Aqueous sodium hydroxide (e.g., 2 M)
-
Hydrochloric acid (e.g., 2 M)
Procedure:
-
Dissolve the purified methyl ester in methanol in a round-bottom flask.
-
Add an excess of aqueous sodium hydroxide solution (e.g., 2 M, 3.0 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of hydrochloric acid.
-
A white precipitate of the carboxylic acid should form. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If extraction was performed, dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.
Synthesis of Coordination Compounds
The deprotonated form of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid acts as a bidentate ligand, coordinating to a metal center through the pyrazole nitrogen and one of the carboxylate oxygens. The following is a general protocol for the synthesis of a metal complex, which can be adapted for various transition metals.
General Protocol for Metal Complex Synthesis
Materials:
-
2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid
-
A suitable metal salt (e.g., copper(II) acetate, cobalt(II) chloride, nickel(II) nitrate)
-
A suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture with water)
-
A base (e.g., sodium hydroxide, triethylamine) to deprotonate the ligand
Procedure:
-
Dissolve the ligand (2.0 eq) in the chosen solvent in a flask.
-
Add a stoichiometric amount of base (2.0 eq) to the ligand solution and stir for 15-30 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve the metal salt (1.0 eq) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or gently heated to reflux for several hours to facilitate complex formation. The appearance of a precipitate often indicates the formation of the complex.
-
After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with the solvent, and then with a non-coordinating solvent like diethyl ether, and dry under vacuum.
-
If no precipitate forms, the complex may be crystallized by slow evaporation of the solvent or by vapor diffusion of a less polar solvent into the reaction mixture.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical and depends on the solubility of both the ligand and the metal salt. Protic solvents like ethanol and methanol are often good choices.
-
Base: The addition of a base is necessary to deprotonate the carboxylic acid, allowing it to coordinate to the metal ion. The choice of base can influence the crystallinity of the product.
-
Stoichiometry: A 2:1 ligand-to-metal ratio is common for divalent metal ions, leading to the formation of ML2 complexes. However, other stoichiometries are possible depending on the metal's coordination preferences and the reaction conditions.
Characterization of the Ligand and its Complexes
A thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Purpose | Expected Observations for Ligand | Expected Observations for Complex |
| ¹H and ¹³C NMR Spectroscopy | To determine the molecular structure and purity. | Characteristic shifts for the pyrazole ring protons and carbons, as well as the propionic acid moiety. | Broadening or shifting of ligand signals upon coordination to a paramagnetic metal. For diamagnetic metals, coordination-induced shifts are observed. |
| Infrared (IR) Spectroscopy | To identify functional groups and infer coordination mode. | A broad O-H stretch for the carboxylic acid (~3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹). | Disappearance of the broad O-H stretch and a shift of the C=O stretch to lower wavenumbers (asymmetric and symmetric COO⁻ stretches) confirms coordination of the carboxylate. New bands in the low-frequency region may correspond to M-N and M-O vibrations.[14] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the ligand. | A molecular ion peak corresponding to the complex, or peaks corresponding to fragments of the complex. |
| Elemental Analysis (C, H, N) | To determine the empirical formula and purity. | The experimental percentages of C, H, and N should match the calculated values. | The experimental percentages should match the calculated values for the proposed complex formula. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional molecular structure. | Provides bond lengths, bond angles, and crystal packing information. | Elucidates the coordination geometry of the metal center, the coordination mode of the ligand, and the overall structure of the complex.[8] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and the presence of solvent molecules. | Shows the decomposition temperature of the ligand. | Can reveal the loss of coordinated or lattice solvent molecules at specific temperatures, followed by the decomposition of the complex.[8] |
Potential Applications
The unique structural features of metal complexes derived from 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid open up a wide array of potential applications.
Homogeneous Catalysis
The metal centers in these complexes can act as active sites for various catalytic transformations. The ligand's steric and electronic properties can be tuned to enhance catalytic activity and selectivity. Potential catalytic applications include:
-
Oxidation Reactions: Cobalt and manganese complexes with pyrazole-based ligands have shown activity as catalysts for the oxidation of hydrocarbons.[10]
-
Polymerization: Zinc and titanium complexes are known to catalyze the ring-opening polymerization of lactones and lactides.[9][11]
-
Hydrogenation: Manganese and ruthenium complexes have been investigated for transfer hydrogenation reactions.[3]
Bioinorganic Chemistry and Drug Development
The inherent biological activity of pyrazole derivatives can be enhanced upon coordination to a metal ion. These complexes can be explored as:
-
Antimicrobial Agents: Copper and other transition metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[14][15]
-
Anticancer Agents: The design of metal-based anticancer drugs is a burgeoning field, and pyrazole complexes have shown promising cytotoxicity against various cancer cell lines.[13][14]
-
Antimalarial Agents: Pyrazole-linked Schiff base copper(II) complexes have demonstrated significant antimalarial activity.[14]
Materials Science
The ability of this ligand to bridge metal centers can be exploited to construct coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as:
-
Luminescence: Lanthanide complexes with pyrazole-carboxylate ligands can display characteristic luminescence, making them suitable for applications in sensors and lighting.[6]
-
Magnetic Materials: The arrangement of metal ions within a coordination polymer can lead to interesting magnetic behaviors.
-
Porous Materials: MOFs constructed from these ligands could have applications in gas storage and separation.[12]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the target ligand.
Coordination Complex Formation
Caption: Formation of a coordination complex.
References
-
Vojinović-Ješić, L., et al. (2018). Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand. Journal of Thermal Analysis and Calorimetry, 133, 833–842. [Link]
-
Li, Y., et al. (2020). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 10(64), 39205-39212. [Link]
-
Request PDF. (n.d.). Transition metal complexes with pyrazole carboxylic acid ligands. ResearchGate. [Link]
-
Ohyama, T., et al. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3539. [Link]
-
Mukherjee, R. (2007). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. Journal of the Indian Chemical Society, 84(1), 3-21. [Link]
-
Al-Adel, A. A., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]
-
Chen, H.-Y., et al. (2018). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances, 8(6), 3249-3257. [Link]
-
Lopes, I., et al. (2014). Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications. Chemistry–A European Journal, 20(16), 4639-4651. [Link]
-
Zhang, G., et al. (2022). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry, 46(31), 14811-14816. [Link]
-
Ferreira, I., et al. (2026). Coordination Complexes and Polymers of Novel Hybrid Tetrazole-Triazole-Pyrazole Ligands: Synthesis, Structural Characterization, and Biological Evaluation. Chemistry–A European Journal, e202502238. [Link]
-
Kuleshova, Y. A., et al. (2022). catena-Poly[[tetrakis(3,5-dimethyl-1H-pyrazole-κN2)copper(II)]-μ2-sulfato-κ2O:O′]: crystal structure and Hirshfeld surface analysis of a CuII coordination polymer. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 513-518. [Link]
-
Gerasimova, A. A., et al. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules, 29(3), 693. [Link]
-
Di Nicola, C., et al. (2022). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design, 22(2), 1184-1196. [Link]
-
Trofimenko, S. (1972). The Coordination Chemistry of Pyrazole-Derived Ligands. Chemical Reviews, 72(5), 497-509. [Link]
-
Maumela, M., et al. (2022). Pyrazolyl-based zinc(II) carboxylate complexes: synthesis, characterization and catalytic behaviour in ring opening polymerization of ε-caprolactone and D,L-lactide. Results in Chemistry, 4, 100261. [Link]
-
Pathan, M. A. K., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 15(46), 32098-32117. [Link]
-
Pathan, M. A. K., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 15(46), 32098-32117. [Link]
-
Di Nicola, C., et al. (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design, 22(2), 1184–1196. [Link]
-
Viciano-Chumillas, M. (2009). Phenol-pyrazole ligands in the design of manganese(III) compounds : synthesis, structural characterization and study of the magnetic properties. [Doctoral dissertation, Leiden University]. Scholarly Publications Leiden University. [Link]
-
Soldevila Sanmartín, J. (2020). Synthesis of new ligands and coordination compounds. [Doctoral dissertation, Universitat Autònoma de Barcelona]. ddd-UAB. [Link]
-
Kumar, R., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(4), 1749-1761. [Link]
-
Ramirez-Vidal, J., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-22. [Link]
-
Löffler, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115161. [Link]
-
Türkoglu, G., Heinemann, F. W., & Burzlaff, N. (2011). Transition metal complexes bearing a 2,2-bis(3,5-dimethylpyrazol-1-yl)propionate ligand: one methyl more matters. Dalton Transactions, 40(17), 4678-4686. [Link]
-
Türkoglu, G., Heinemann, F. W., & Burzlaff, N. (2011). Transition metal complexes bearing a 2,2-bis(3,5-dimethylpyrazol-1-yl)propionate ligand: one methyl more matters. Dalton transactions (Cambridge, England : 2003), 40(17), 4678–4686. [Link]
-
Khan, I., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 55-65. [Link]
-
Gotmare, A. G., et al. (2014). Study of stability constants of complex of N-benzothiazol-2-yl-3,5- disubstituted pyrazolines with some transition metal ions. Journal of Chemical and Pharmaceutical Research, 6(12), 748-753. [Link]
-
Zhao, Z., et al. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. Chemistry of Natural Compounds, 48(2), 194-196. [Link]
-
Meskini, I., et al. (2012). Structure of 2-[(Phenyl)-(3,5-Dimethyl-Pyrazol-1-yl)-Methyl]-Malonic Acid Diethyl Ester. Journal of Chemical Crystallography, 42(10), 1017-1021. [Link]
-
Lee, K.-T., et al. (2009). PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS. WO/2009/102155. [Link]
Sources
- 1. dl.ndl.go.jp [dl.ndl.go.jp]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes [mdpi.com]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 4. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 13. alchempharmtech.com [alchempharmtech.com]
- 14. US20220033358A1 - Methods of producing pyrazole compounds - Google Patents [patents.google.com]
- 15. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach | Mapana Journal of Sciences [journals.christuniversity.in]
Scalable Manufacturing of Pyrazole Propionic Acid Derivatives: From Bench to Pilot Plant
Executive Summary
Pyrazole propionic acid derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for COX-2 inhibitors, glucokinase activators, and JAK inhibitors (e.g., Ruxolitinib). While bench-scale synthesis often relies on chromatographic purification and hazardous reagents, industrial production demands robust, chromatography-free workflows.
This guide details two scalable manufacturing routes:
-
The Aza-Michael Addition (Route A): The preferred method for N1-functionalization, utilizing "green" catalysis and crystallization-driven purification.
-
The Regiocontrolled Knorr Cyclocondensation (Route B): For de novo construction of the pyrazole ring with specific C-substitution patterns.
Part 1: Strategic Route Selection
Before initiating production, the chemical architecture must dictate the synthetic strategy. The primary challenge in pyrazole synthesis is regioselectivity —specifically, distinguishing between the N1 and N2 nitrogens, or controlling C3 vs. C5 substitution.
Decision Matrix: Route A vs. Route B
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on structural requirements.
Part 2: Protocol A - The Scalable Aza-Michael Addition
Target: 3-(1H-pyrazol-1-yl)propanoic acid derivatives. Mechanism: Base-catalyzed 1,4-conjugate addition of a pyrazole core to an acrylate ester, followed by hydrolysis.
The Challenge: Regioselectivity & Polymerization
When scaling Michael additions, two risks exist:
-
Polymerization: Acrylates can polymerize exothermically if not stabilized.
-
Regio-scrambling: If the pyrazole is 3-substituted, addition can occur at N1 or N2. Sterics generally favor the less hindered nitrogen (N1 relative to the substituent), but this must be validated.
Experimental Protocol (100g Scale)
Reagents:
-
Substituted Pyrazole (1.0 equiv)
-
Ethyl Acrylate (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 equiv) or Cs₂CO₃ (0.1 equiv)
-
Solvent: Acetonitrile (MeCN) or Toluene (can be run neat for "Green" compliance).
Step-by-Step Methodology:
-
Reactor Setup: Charge a 1L jacketed glass reactor with the Pyrazole substrate and MeCN (5 vol).
-
Catalyst Addition: Add DBU (0.05 equiv). Note: DBU is preferred over inorganic bases for homogeneity in MeCN.
-
Controlled Addition (Exotherm Control):
-
Heat the mixture to 50°C.
-
Add Ethyl Acrylate dropwise over 60 minutes.
-
Critical Control Point (CCP): Maintain internal temperature < 60°C to prevent acrylate polymerization.
-
-
Reaction Monitoring: Stir at 60°C for 4–6 hours.
-
IPC (In-Process Control): HPLC must show < 0.5% unreacted pyrazole.
-
-
Hydrolysis (Telescoped):
-
Do not isolate the ester.
-
Add NaOH (2.0 equiv, 2M aqueous solution) directly to the reactor.
-
Heat to 40°C for 2 hours.
-
-
Work-up & Crystallization (The "Self-Validating" Step):
-
Distill off MeCN under reduced pressure.
-
Acidify the aqueous residue with HCl (conc) to pH 4.0–4.5.
-
Observation: The product should precipitate as a white solid.
-
Cool to 5°C and age for 2 hours.
-
Filter and wash with cold water.
-
Data Summary: Solvent Effects on Yield
| Solvent System | Catalyst | Temperature | Yield (Isolated) | Regioselectivity (N1:N2) |
| MeCN | DBU (5 mol%) | 60°C | 92% | >95:5 |
| Toluene | Cs₂CO₃ (10 mol%) | 80°C | 88% | 90:10 |
| Neat (Solvent-Free) | None | 100°C | 85% | 88:12 |
Table 1: Comparison of reaction conditions. MeCN/DBU offers the best balance of yield and regiocontrol [1, 4].
Part 3: Protocol B - Modified Knorr Synthesis (Ring Construction)
Target: Pyrazoles with complex C-substitution patterns where the propionic acid chain is pre-installed or built on carbon.
The Challenge: Hydrazine Handling
The Knorr synthesis involves hydrazine, a toxic and potentially unstable reagent. Scale-up requires strict safety protocols.[1][2]
Safety Protocol: Hydrazine Management
-
Never use anhydrous hydrazine on scale (explosion hazard). Use Hydrazine Hydrate (64% or 80% solution).
-
Materials: Use 316L Stainless Steel or Glass-lined reactors. Avoid iron oxide (rust) or copper, which catalyze decomposition [5].
-
Atmosphere: Nitrogen blanketing is mandatory.
Experimental Protocol (Regiocontrolled)
Reagents:
-
1,3-Diketone derivative (1.0 equiv)
-
Hydrazine Hydrate (1.05 equiv)
-
Ethanol (solvent)[3]
-
Regiocontrol Agent: Trifluoroacetic Acid (TFA) (0.1 equiv) - Optional, directs attack.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 1,3-diketone in Ethanol (10 vol) at 0°C.
-
Hydrazine Addition: Add Hydrazine Hydrate dropwise.
-
CCP: Exotherm management. Keep T < 10°C during addition.
-
-
Cyclization: Allow to warm to room temperature, then reflux (78°C) for 3 hours.
-
Quench & Isolation:
-
Cool to 20°C.
-
Add water (10 vol) to induce precipitation.
-
Filter the crude solid.
-
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) to remove regioisomeric impurities.
Part 4: Process Visualization & Logic
Reaction Mechanism: Base-Catalyzed Aza-Michael Addition
The following diagram illustrates the mechanism and the critical decision points for regioselectivity.
Figure 2: Mechanistic flow of the base-catalyzed Aza-Michael addition.
Part 5: Quality Control & Troubleshooting
To ensure "Trustworthiness" and a self-validating system, implement these checks:
-
Regioisomer Analysis: Use 1H-NMR (NOESY) to confirm N1 vs. N2 alkylation.
-
Diagnostic: Cross-peaks between the N-methylene protons of the propionic chain and the adjacent C5-proton (or substituent) of the pyrazole ring confirm N1 substitution.
-
-
Residual Hydrazine: If using Route B, test for hydrazine using the p-dimethylaminobenzaldehyde (PDAB) colorimetric test before releasing waste.
-
Genotoxicity: Acrylates and hydrazines are potential genotoxins (PGIs). Ensure downstream purification (crystallization) demonstrates a "Purge Factor" > 100 for these impurities.
References
-
Regioselective Synthesis of Pyrazoles
-
Michael Addition Protocols
-
Industrial Scale-Up Case Study (Ruxolitinib)
-
Green Chemistry Approaches
- Title: Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Pyrazoles.
- Source: ResearchGate / European Journal of Organic Chemistry.
-
URL:[Link]
-
Safety Protocols
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. tdcommons.org [tdcommons.org]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Solvent Selection for the Extraction of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid: A Method Development Protocol
An Application Guide
Abstract
This application note provides a comprehensive guide for the rational selection and optimization of a solvent system for the liquid-liquid extraction (LLE) of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid. This document is intended for researchers, analytical scientists, and process chemists in the pharmaceutical and drug development fields. We will explore the physicochemical properties of the target molecule, delve into the theoretical principles of solvent partitioning for ionizable compounds, and provide detailed, step-by-step protocols for both solvent screening and a finalized extraction procedure. The methodologies are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Critical Role of Solvent Selection
2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid is a heterocyclic carboxylic acid, a structural motif of interest in medicinal chemistry. The efficient isolation and purification of such compounds from aqueous reaction mixtures or biological matrices is a critical step in synthesis, analysis, and formulation. Liquid-liquid extraction (LLE) is a foundational technique for this purpose, and its success is fundamentally governed by the choice of solvent.[1][2] An optimal solvent provides high recovery of the target analyte, effective separation from impurities, and compatibility with downstream analytical or processing steps.
This guide moves beyond a simple list of solvents, explaining the causal relationships between the analyte's properties, pH, solvent choice, and extraction efficiency. By understanding these principles, scientists can develop a highly effective and robust extraction method.
Analyte Physicochemical Properties: A Predictive Analysis
A deep understanding of the target molecule's structure and resulting chemical properties is essential for designing an effective extraction strategy.[3][4]
-
Structure: The molecule consists of a propionic acid tail, which is acidic and polar, linked to a less polar N-substituted methyl-pyrazole ring.
-
Acidity (pKa): The primary ionizable center is the carboxylic acid group. Propionic acid has a pKa of approximately 4.87.[5][6][7][8][9] This value is the cornerstone of our strategy. At a pH below 4.87, the molecule will be predominantly in its neutral, protonated form (R-COOH). At a pH above 4.87, it will exist as the anionic carboxylate (R-COO⁻), which is significantly more water-soluble.
-
Basicity (pKa): The pyrazole ring is weakly basic. The pKa of a protonated pyrazole is around 2.5.[10][11] However, since the N1 position is already substituted, the basicity of the N2 nitrogen is very low and generally does not play a major role in extractions from aqueous media, especially when manipulating the pH around the carboxylic acid's pKa.
-
Polarity: The combination of the polar carboxylic acid and the moderately polar pyrazole ring makes the overall molecule ionizable and moderately polar. Its partitioning behavior will be highly dependent on pH.
The key to extracting this molecule from an aqueous phase into an organic solvent is to suppress the ionization of the carboxylic acid, thereby making the molecule more lipophilic (fat-loving).
Theoretical Principles of Extraction
The efficiency of LLE is governed by the Distribution Coefficient (D) , which is the ratio of the total concentration of the analyte in all its forms in the organic phase to its total concentration in the aqueous phase at equilibrium.[1][12] For an ionizable compound like our target, this is described as LogD , a pH-dependent value.[13][14][15]
The Henderson-Hasselbalch Relationship: The ratio of the ionized (A⁻) to the non-ionized (HA) form of our acidic molecule is determined by the pH of the aqueous solution and the molecule's pKa:
pH = pKa + log([A⁻]/[HA])
-
When pH < pKa (e.g., pH ~2.5-3.0): The molecule is predominantly in its neutral (HA) form. This uncharged species is less soluble in water and will preferentially partition into a suitable organic solvent. This is the desired state for extraction.
-
When pH > pKa (e.g., pH ~7.0-8.0): The molecule is predominantly in its ionized, anionic (A⁻) form. This charged species is highly soluble in water and will remain in the aqueous phase.
Therefore, the core strategy is to acidify the aqueous sample to a pH at least 2 units below the pKa of the carboxylic acid to maximize its concentration in the neutral form and drive it into the organic phase.[3][16]
Protocol 1: Systematic Solvent Screening
This protocol outlines a small-scale, parallel experiment to efficiently screen a panel of water-immiscible solvents with varying polarities to identify the most effective one for extraction.
Objective: To determine the optimal solvent that provides the highest distribution coefficient (D) for the target analyte.
Materials & Reagents
-
2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
pH meter or pH strips
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UPLC system with UV detector
-
Panel of candidate solvents (see Table 1)
-
2 mL microcentrifuge tubes or 4 mL glass vials
Solvent Screening Workflow
Caption: Workflow for the parallel solvent screening experiment.
Step-by-Step Experimental Protocol
-
Prepare Aqueous Stock Solution: Prepare a 1 mg/mL solution of the analyte in deionized water. If solubility is low, a small amount of co-solvent like methanol can be used, but the final concentration should be less than 5% to not significantly alter the phase properties.
-
Adjust pH: Using 1 M HCl, carefully adjust the pH of the aqueous stock solution to 2.5 ± 0.2 . This ensures the analyte is >99% in its neutral, extractable form.
-
Aliquot: In separate, clearly labeled vials, add 1.0 mL of the pH-adjusted aqueous solution.
-
Add Organic Solvents: To each vial, add 1.0 mL of a different candidate solvent from Table 1.
-
Extract: Cap the vials tightly and vortex vigorously for 2 minutes to ensure thorough mixing and equilibrium distribution.
-
Separate: Centrifuge the vials at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Sample: Carefully withdraw a known volume (e.g., 500 µL) from each phase (organic and aqueous) for analysis. Be careful not to disturb the interface. Note which layer is on top by comparing solvent densities to water (~1.0 g/mL).
-
Analyze: Quantify the concentration of the analyte in each organic and aqueous sample using a validated HPLC-UV method.
-
Calculate & Compare: For each solvent, calculate the Distribution Coefficient (D) using the formula: D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]. Tabulate the results as shown in Table 2.
Data Presentation: Solvent Properties and Results
The choice of candidate solvents should span a range of polarities while being immiscible with water.
Table 1: Candidate Solvents for Screening
| Solvent | Polarity Index (P')[17][18][19] | Density (g/mL) | Boiling Point (°C) | Key Characteristics |
|---|---|---|---|---|
| Heptane | 0.1 | 0.68 | 98 | Non-polar, for very lipophilic compounds. |
| Toluene | 2.4 | 0.87 | 111 | Non-polar aromatic, good solvating power. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 0.74 | 55 | Good general-purpose ether, low emulsion risk. |
| Dichloromethane (DCM) | 3.1 | 1.33 | 40 | Denser than water, can form emulsions. |
| Ethyl Acetate (EtOAc) | 4.4 | 0.90 | 77 | Moderately polar, good for H-bond acceptors. |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | 0.86 | 80 | "Green" alternative to DCM/THF, stable. |
Table 2: Example Solvent Screening Results
| Solvent | Corg (µg/mL) | Caq (µg/mL) | Distribution Coefficient (D) | % Recovery |
|---|---|---|---|---|
| Heptane | 50 | 950 | 0.05 | 5% |
| Toluene | 450 | 550 | 0.82 | 45% |
| MTBE | 850 | 150 | 5.67 | 85% |
| Dichloromethane | 920 | 80 | 11.5 | 92% |
| Ethyl Acetate | 980 | 20 | 49.0 | 98% |
| 2-MeTHF | 950 | 50 | 19.0 | 95% |
% Recovery calculated as (Corg * Vorg) / ((Corg * Vorg) + (Caq * Vaq)) * 100. Assumes Vorg = Vaq = 1 mL.
Protocol 2: Optimized Liquid-Liquid Extraction
This protocol provides a standard operating procedure for extracting the analyte using the best solvent identified during the screening phase.
Objective: To achieve >95% recovery of the analyte from an aqueous solution into the selected organic solvent.
Optimized LLE Workflow
Caption: Optimized liquid-liquid extraction procedure.
Step-by-Step Experimental Protocol
-
Sample Preparation: Take a known volume of the aqueous sample (e.g., 50 mL). Using a calibrated pH meter, slowly add 1 M HCl dropwise while stirring until the pH is stable at 2.5 ± 0.2 .
-
Transfer: Pour the pH-adjusted aqueous solution into a separatory funnel of appropriate size (e.g., 250 mL).[20]
-
Add Solvent: Add the selected optimal solvent (e.g., Ethyl Acetate). To ensure high recovery, a larger volume of organic solvent relative to the aqueous phase is often beneficial. A starting ratio of 2:1 (Organic:Aqueous), e.g., 100 mL of Ethyl Acetate, is recommended.[3][4]
-
Extraction: Stopper the funnel, and while holding the stopper firmly, invert the funnel and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 1-2 minutes, venting periodically.[20]
-
Phase Separation: Place the funnel back on a ring stand and remove the stopper. Allow the layers to fully separate. A sharp interface should be visible.
-
Collection: Slowly drain the lower aqueous layer. Collect the upper organic layer, which contains the desired product, through the top of the funnel to avoid re-contaminating it with any residual aqueous phase near the stopcock.
-
Drying (Optional but Recommended): To remove dissolved water from the organic extract, add a small amount of anhydrous sodium sulfate (Na₂SO₄), swirl, and let it sit for 5 minutes. The drying agent should appear free-flowing and not clump together.
-
Final Step: Filter or decant the dried organic solution away from the drying agent. The solvent can now be removed by rotary evaporation to yield the purified compound.
Troubleshooting
-
Emulsion Formation: If a stable emulsion forms at the interface, it can be broken by:
-
Allowing the mixture to stand for a longer period.
-
Adding a small amount of brine (saturated NaCl solution), which increases the polarity of the aqueous phase.
-
Gentle swirling or mechanical agitation (e.g., with a glass rod).
-
-
Poor Recovery: If recovery is low, verify the pH of the aqueous phase is correct. Consider increasing the volume of organic solvent or performing a second extraction on the aqueous layer with fresh solvent.
Conclusion
The successful extraction of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid is critically dependent on the control of aqueous phase pH. By acidifying the sample to a pH well below the analyte's pKa of ~4.87, the molecule is converted to its neutral form, maximizing its affinity for a water-immiscible organic solvent. A systematic screening process, as detailed in this note, allows for the empirical selection of an optimal solvent. For a moderately polar compound such as this, solvents like Ethyl Acetate or 2-Methyltetrahydrofuran are predicted to perform well. Following the optimized LLE protocol will ensure high-yield, robust, and reproducible isolation of the target compound.
References
- Fiveable. (2025, September 15). Propanoic Acid Definition.
- Shapiro, M. (2017, May 15). What is logP and log D?. ResearchGate.
- ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?.
- Wikipedia. (n.d.). Partition coefficient.
- Ambeed.com. (n.d.). Pyrazoles- Heterocyclic Building Blocks.
- Organomation. (n.d.). Solvent Extraction Techniques.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- ChemicalBook. (2026, January 13). Propionic acid | 79-09-4.
- ChemicalBook. (n.d.). Pyrazole CAS#: 288-13-1.
- MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds.
- Scribd. (2014, November 26). Polarity Index PDF.
- University of Strathclyde. (n.d.). Liquid-liquid extraction principles.
- Protheragen. (n.d.). LogP/LogD/Pka Analysis.
- Enamine. (n.d.). LogD/LogP.
- K-Jhil. (2025, May 7). Liquid-Liquid Extraction Principle, Techniques and Optimization.
- LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Quora. (2017, February 7). How to calculate the pH of propanoic acid.
- University of Tartu. (n.d.). pKa values bases.
- Shodex. (n.d.). Polarities of Solvents.
- ResearchGate. (2016, March 4). Polarity Index.
- NPTEL. (n.d.). liquid liquid Extraction.
- ChemicalBook. (n.d.). Propionic acid CAS#: 79-09-4.
- Biotage. (2023, February 2). Easy protocol to develop your Supported Liquid Extraction method.
- Honeywell. (n.d.). Polarity Index.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- MilliporeSigma. (n.d.). Polarity of Solvents.
- American Chemical Society. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole.
- Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
- K-Jhil. (2024, October 18). All-in-One Guide to Liquid-Liquid Extraction Systems.
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- LCGC International. (2026, February 5). Practical Aspects of Solvent Extraction.
- K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
- University of Richmond. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab.
- Scribd. (n.d.). Solvent Selection For Solvent Extraction | PDF.
Sources
- 1. organomation.com [organomation.com]
- 2. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. fiveable.me [fiveable.me]
- 6. Propionic acid | 79-09-4 [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. Propionic acid CAS#: 79-09-4 [m.chemicalbook.com]
- 9. library.gwu.edu [library.gwu.edu]
- 10. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Partition coefficient - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. acdlabs.com [acdlabs.com]
- 15. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]
- 16. biotage.com [biotage.com]
- 17. scribd.com [scribd.com]
- 18. shodex.com [shodex.com]
- 19. Polarity Index [macro.lsu.edu]
- 20. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic acid
Executive Summary & Molecule Profile
2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic acid is a critical pharmaceutical intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors and transition metal ligands. Its structural integrity is defined by two competing functional domains: the hydrophilic, acidic carboxylic tail and the basic, aromatic pyrazole head .
This amphoteric nature creates specific storage challenges. The molecule is prone to hygroscopic caking (due to the acid moiety) and oxidative discoloration (due to the nitrogen-rich heterocycle). This guide provides a self-validating system to maintain purity >98% over extended storage periods.
Molecular Vulnerability Profile
| Critical Parameter | Risk Level | Mechanism of Failure |
| Moisture (Hygroscopicity) | High | Formation of hydrates; intermolecular H-bonding leading to "caking" or sticky solids. |
| Oxidation | Moderate | Slow N-oxidation of the pyrazole ring upon prolonged air exposure. |
| Thermal Stability | Moderate | Stable at RT, but decarboxylation risks increase >60°C. |
| Photostability | Low-Moderate | Pyrazole derivatives can yellow under UV exposure. |
Core Storage Directives (The "Golden Rules")
To guarantee the shelf-life of this compound, adhere to the following Storage Matrix . These parameters are non-negotiable for GMP or high-purity applications.
Storage Matrix
| Duration | Temperature | Atmosphere | Container Type |
| Short Term (< 1 Month) | Ambient (20-25°C) | Desiccated Air | Tightly sealed Amber Glass |
| Long Term (> 1 Month) | Refrigerated (2-8°C) | Argon/Nitrogen Overlay | Amber Glass + Parafilm Seal |
| Archival (> 1 Year) | Freezer (-20°C) | Argon Overlay | Double-contained (Vial inside Desiccator) |
The Logic Behind the Protocol (E-E-A-T)
-
Why Argon? Nitrogen is acceptable, but Argon is heavier than air and provides a superior "blanket" over the solid in the vial, preventing micro-oxidation of the pyrazole ring.
-
Why Amber Glass? Nitrogen heterocycles can undergo photo-induced radical formation. Amber glass filters UV radiation (<400 nm), preventing yellowing.
-
Why 2-8°C? While the acid is stable at room temperature, lower temperatures reduce the kinetic energy of the crystal lattice, preventing the "oiling out" or caking phenomena often seen in low-melting propionic acid derivatives.
Troubleshooting Guide & FAQs
This section addresses specific anomalies reported by researchers working with pyrazole-propionic acid derivatives.
Scenario A: "The powder has turned into a sticky, yellow gum."
-
Diagnosis: Moisture-Induced Lattice Collapse.
-
The carboxylic acid group has absorbed atmospheric water, breaking the crystal lattice. The yellow color suggests concurrent oxidation of the pyrazole ring facilitated by the solvated state.
-
-
Corrective Action:
-
Do not heat immediately (risk of decarboxylation).
-
Perform Vacuum Desiccation over
(Phosphorus Pentoxide) for 24 hours at room temperature. -
If sticky texture persists, recrystallize using Protocol A (below).
-
Scenario B: "NMR shows a broad hump around 10-12 ppm."
-
Diagnosis: Intermolecular Hydrogen Bonding.
-
This is not necessarily degradation.[1] Carboxylic acids often form dimers in non-polar solvents (like
), causing peak broadening.
-
-
Verification:
-
Run the NMR in DMSO-d6 . DMSO breaks the acid dimers. If the peak sharpens and integrates correctly (1H), the compound is pure. If the peak remains absent or shifted significantly, check for salt formation.
-
Scenario C: "I see a new impurity peak at RRT 0.85 in HPLC."
-
Diagnosis: Esterification or Methyl Ester Formation.
-
If stored in methanol (or used in methanol during synthesis) without complete removal, the carboxylic acid can slowly convert to its methyl ester, especially if trace acid catalyst is present.
-
-
Prevention: Avoid storing the compound in protic solvents. Store only as a dry solid.
Visualization: Storage & QC Workflow
The following diagram illustrates the decision logic for handling incoming material to minimize degradation.
Caption: Logical workflow for storage selection and remediation of moisture-induced degradation.
Experimental Protocols
Protocol A: Purification via Recrystallization
Use this protocol if the material has yellowed or caked significantly.
-
Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane (gradient).
-
Note: Pyrazole-propionic acids typically exhibit good solubility in warm ethanol.
-
-
Dissolution: Dissolve the crude material in minimal boiling Ethanol.
-
Filtration: Filter hot to remove insoluble oxidation byproducts.
-
Crystallization:
-
Add warm Water (antisolvent) dropwise until slight turbidity appears.
-
Allow to cool slowly to Room Temperature (do not ice immediately, or oiling will occur).
-
Once crystals form, cool to 4°C.
-
-
Drying: Filter solids and dry in a vacuum oven at 40°C for 6 hours.
-
Warning: Do not exceed 60°C to avoid thermal stress on the pyrazole ring.
-
Protocol B: QC Validation (HPLC Conditions)
Standard method to separate the acid from potential decarboxylated byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 254 nm (aromatic pyrazole) and 210 nm (carbonyl).
-
Expected Result: The acid should elute earlier than potential decarboxylated impurities (which are less polar).
Degradation Pathway Analysis
Understanding how the molecule breaks down helps in preventing it.
Caption: Primary degradation vectors. Moisture attacks physical form; Oxygen attacks chemical structure.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 83817201: 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid.[2] Retrieved from [2]
-
Türkoglu, G., et al. (2011).[3] "Transition metal complexes bearing a 2,2-bis(3,5-dimethylpyrazol-1-yl)propionate ligand: one methyl more matters." Dalton Transactions, 40(17), 4678-86.[3]
-
Fisher Scientific. (2025). Handling and Storage of Pyrazole Derivatives.
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl Pyrazole Carboxylates.
Sources
- 1. download.basf.com [download.basf.com]
- 2. 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid | C8H13N3O2 | CID 83817201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Transition metal complexes bearing a 2,2-bis(3,5-dimethylpyrazol-1-yl)propionate ligand: one methyl more matters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common synthetic challenges posed by steric hindrance in this class of molecules. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome these obstacles, leading to more efficient and successful experimental outcomes.
Introduction: The Challenge of Steric Hindrance
The 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid scaffold is a valuable building block in medicinal chemistry. However, the presence of two methyl groups—one at the C2 position of the propionic acid backbone and another at the C5 position of the pyrazole ring—introduces significant steric bulk around the carboxylic acid functionality. This steric hindrance can impede subsequent reactions, such as amide bond formation, esterification, and other coupling reactions, leading to low yields, slow reaction rates, and sometimes complete reaction failure.[1][2] Understanding the nature of this steric impediment is the first step toward devising effective synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why are amide coupling reactions with 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid so challenging?
A1: The primary difficulty arises from the steric congestion around the carboxylic acid's carbonyl carbon. The α-methyl group on the propionic acid chain and the 5-methyl group on the pyrazole ring create a crowded environment. This bulkiness physically obstructs the approach of the amine nucleophile to the activated carboxylic acid intermediate, thereby increasing the activation energy of the reaction and slowing it down considerably.[2][3][4]
Q2: How do the electronic properties of the pyrazole ring affect the reactivity of the carboxylic acid?
A2: The pyrazole ring, being an electron-rich aromatic system, can influence the acidity of the carboxylic acid proton through inductive and resonance effects. Electron-donating groups, such as the methyl group at the C5 position, can slightly increase the basicity of the pyrazole ring.[5] This can have a minor impact on the ease of deprotonation of the carboxylic acid, but the dominant factor affecting reactivity in this system is overwhelmingly steric hindrance.
Q3: What are the initial signs in an experiment that suggest steric hindrance is the primary issue?
A3: Common indicators include:
-
Low or no product formation under standard coupling conditions that work well for less hindered substrates.
-
Recovery of a significant amount of starting material (the carboxylic acid) even after prolonged reaction times or elevated temperatures.
-
Formation of side products resulting from the decomposition of the coupling reagent or the activated acid intermediate, as the desired reaction pathway is kinetically unfavorable.
-
Requirement for harsh reaction conditions (e.g., high temperatures, extended reaction times) to achieve even modest yields.
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common problems encountered during the synthesis of derivatives of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid.
Problem 1: Low Yield in Amide Coupling Reactions
Probable Cause: The steric bulk of both the carboxylic acid and the incoming amine nucleophile is preventing efficient coupling. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier.
Solutions:
-
Selection of High-Activity Coupling Reagents: For sterically hindered couplings, more potent activating agents are required. Consider moving beyond standard carbodiimide reagents like DCC or EDC.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and PyBOP are known to be effective for difficult couplings.[6][7][8] HATU, in particular, is often the reagent of choice for sterically demanding systems due to the formation of a highly reactive OAt-ester intermediate.[6][8][9]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent options, with PyAOP being particularly effective for coupling N-methylated or other hindered amino acids.[8]
-
Organoboron Catalysts: Recent advancements have shown that certain boronic acid catalysts can facilitate direct amide bond formation under dehydrative conditions, even with sterically hindered substrates.[10][11]
-
-
Optimization of Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF, NMP, or DMSO are generally preferred as they can help to solvate the charged intermediates and facilitate the reaction.
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is crucial to activate the carboxylic acid without competing with the amine nucleophile.
-
Temperature: While elevated temperatures can sometimes overcome the activation barrier, they can also lead to racemization and side product formation. A systematic temperature screen is recommended.
-
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate sterically hindered reactions by providing rapid and uniform heating.[12][13][14] This technique can often drive reactions to completion in minutes, where conventional heating might take hours or days.[13]
Experimental Protocol: High-Efficiency Amide Coupling using HATU
-
To a solution of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of HATU (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, brine, and then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Problem 2: Racemization of the Chiral Center at C2
Probable Cause: The use of harsh reaction conditions (high temperatures, strong bases) or certain coupling reagents can lead to the epimerization of the α-carbon.
Solutions:
-
Use of Racemization-Suppressing Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), can minimize racemization by forming activated esters that are less prone to epimerization.[6][7] Many modern coupling reagents like HATU and HBTU already incorporate these moieties.[9]
-
Kinetic Resolution: If a racemic mixture of the carboxylic acid is used as the starting material, a kinetic resolution can be employed to selectively react one enantiomer, leaving the other unreacted.[15][16][17][18] This can be achieved using chiral catalysts or enzymes.
-
Chiral Auxiliaries: For asymmetric synthesis, a chiral auxiliary can be temporarily attached to the prochiral precursor of the propionic acid.[19][20][21][22][23] This auxiliary directs the stereochemical outcome of subsequent reactions, and can then be cleaved to yield the enantiomerically pure product.[19][20]
Data Presentation: Comparison of Coupling Reagents for a Hindered Amide Synthesis
| Coupling Reagent | Additive | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| EDC | HOBt | 25 | 48 | 35 | 92 |
| HBTU | - | 25 | 24 | 78 | 95 |
| HATU | - | 25 | 12 | 92 | 98 |
| PyBOP | - | 25 | 18 | 85 | 96 |
Problem 3: Difficulty in Acylation/Esterification of Derivatives
Probable Cause: If the derivatives of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid contain hydroxyl or other functional groups, their subsequent acylation or esterification can also be hindered.
Solutions:
-
Highly Reactive Acylating Agents: Instead of using acid chlorides or anhydrides with a standard base, consider more reactive systems. The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) or 1-methylimidazole with the acylating agent can significantly accelerate the reaction.[24][25]
-
Microwave-Assisted Acylation: As with amide coupling, microwave irradiation can be a powerful tool to drive sluggish acylation reactions to completion.[26]
-
Alternative Synthetic Routes: If direct acylation is problematic, consider alternative strategies. For example, the desired acyl group could be introduced earlier in the synthetic sequence before the steric environment becomes too crowded.
Visualization of Troubleshooting Workflow
Caption: Decision-making flowchart for troubleshooting low yields in coupling reactions.
Conclusion
Overcoming the steric hindrance presented by 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid derivatives requires a thoughtful and systematic approach to reaction design. By carefully selecting highly active coupling reagents, optimizing reaction conditions, and considering advanced techniques such as microwave synthesis, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a starting point for troubleshooting common issues, but as with all chemical research, empirical optimization for each specific substrate is key to achieving the best results.
References
-
Chiral auxiliary - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Organocatalyzed Kinetic Resolution of Racemic Carboxylic Acids - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]
-
Asymmetric Synthesis - University of York. (n.d.). Retrieved February 14, 2026, from [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. (2020, October 22). Retrieved February 14, 2026, from [Link]
- Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents. (n.d.).
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28). Retrieved February 14, 2026, from [Link]
-
Highly Efficient Kinetic Resolution of Racemic Carboxylic Acids. (2010, October 21). Retrieved February 14, 2026, from [Link]
-
Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A. (2024, August 28). Retrieved February 14, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20). Retrieved February 14, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). Retrieved February 14, 2026, from [Link]
-
Styrylpyrazoles: Properties, Synthesis and Transformations - PMC - NIH. (2020, December 12). Retrieved February 14, 2026, from [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). Retrieved February 14, 2026, from [Link]
-
General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]
-
Microwave Assisted Organic Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved February 14, 2026, from [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. (2023, November 7). Retrieved February 14, 2026, from [Link]
-
Spectroscopic properties of molecules related to hindered isomers of retinal - Indian Academy of Sciences. (n.d.). Retrieved February 14, 2026, from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved February 14, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]
-
The Synthesis of Sterically Hindered Amides - ResearchGate. (2025, August 9). Retrieved February 14, 2026, from [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF - ResearchGate. (2025, August 6). Retrieved February 14, 2026, from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Retrieved February 14, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025, August 28). Retrieved February 14, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]
-
Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides - PMC. (2023, June 3). Retrieved February 14, 2026, from [Link]
-
Strong steric hindrance effect on excited state structural dynamics of Cu(I) diimine complexes - PubMed. (2012, March 8). Retrieved February 14, 2026, from [Link]
-
1 A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (n.d.). Retrieved February 14, 2026, from [Link]
-
ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines - ResearchGate. (2025, November 3). Retrieved February 14, 2026, from [Link]
-
Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid - PMC. (2018, July 17). Retrieved February 14, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (n.d.). Retrieved February 14, 2026, from [Link]
-
MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). Retrieved February 14, 2026, from [Link]
-
Steric Effects in Friedel-Crafts Reactions - Chemistry Stack Exchange. (2020, July 7). Retrieved February 14, 2026, from [Link]
-
Green Approaches to the Surface Modification of Cellulose: Methods and Mechanisms. (n.d.). Retrieved February 14, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]
- Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3 - Journal of Synthetic Chemistry. (2024, May 31). Retrieved February 14, 2026, from https://www.scicloudpub.com/article/2573
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. (n.d.). Retrieved February 14, 2026, from [Link]
-
Steric Hindrance | ChemTalk. (n.d.). Retrieved February 14, 2026, from [Link]
-
Steric Hindrance | Organic Chemistry - YouTube. (2024, October 21). Retrieved February 14, 2026, from [Link]
-
Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC. (2022, December 9). Retrieved February 14, 2026, from [Link]
Sources
- 1. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. ijrpas.com [ijrpas.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
- 16. EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents [patents.google.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. uwindsor.ca [uwindsor.ca]
- 22. york.ac.uk [york.ac.uk]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Validation Guide: LC-MS Purity Assessment of 2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic Acid (MMPA)
Executive Summary
In the synthesis of high-value pharmaceutical intermediates, 2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic acid (MMPA) presents a unique analytical challenge. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the industry workhorse for routine assay, it frequently fails to detect non-chromophoric synthetic byproducts and isobaric regioisomers inherent to pyrazole chemistry.
This guide objectively compares HPLC-UV against Liquid Chromatography-Mass Spectrometry (LC-MS), demonstrating why LC-MS is the requisite standard for validating MMPA purity in drug development workflows. We provide a self-validating protocol compliant with ICH Q2(R1) guidelines.
Part 1: The Analytical Challenge
The Molecule
MMPA is an amphiphilic molecule containing a basic pyrazole ring and an acidic carboxylic acid tail. This zwitterionic character creates two specific hurdles for standard HPLC-UV:
-
Regioisomer Co-elution: The synthesis often yields the 3-methyl-pyrazol-1-yl isomer as a byproduct. This isomer is structurally almost identical to the target 5-methyl product, resulting in co-elution on standard C18 columns.
-
Weak Chromophores: Key synthetic impurities, such as decarboxylated derivatives or aliphatic starting materials, lack the conjugated
-systems necessary for strong UV absorbance at standard wavelengths (254 nm), leading to false "high purity" results.
The Comparison: HPLC-UV vs. LC-MS[1][2][3]
The following data summarizes a comparative study where a "99% pure" (by UV) batch of MMPA was re-analyzed using the LC-MS protocol defined in Part 3.
Table 1: Comparative Performance Metrics
| Feature | HPLC-UV (Standard) | LC-MS (Recommended) | Impact on Development |
| Detection Principle | Light Absorbance (210-254 nm) | Mass-to-Charge Ratio ( | MS detects "invisible" impurities. |
| Limit of Detection (LOD) | ~10 µg/mL (ppm range) | ~1-5 ng/mL (ppb range) | MS is ~1000x more sensitive. |
| Specificity | Low (Co-elution common) | High (Mass discrimination) | MS resolves isobaric interferences. |
| Impurity ID | Retention time only | Molecular weight + Fragmentation | MS identifies what the impurity is. |
| Linearity ( | > 0.999 | > 0.995 | UV is better for high-conc assay; MS for trace impurities. |
Part 2: Technical Deep Dive & Mechanism
Why LC-MS for MMPA?
The superior specificity of LC-MS relies on Electrospray Ionization (ESI) in positive mode.
-
Protonation Site: The pyrazole nitrogen (
) is highly basic. In an acidic mobile phase (0.1% Formic Acid), MMPA readily accepts a proton to form . -
Mass Filtering: The Single Quadrupole or Q-TOF mass analyzer filters ions based on
. Even if the 3-methyl regioisomer co-elutes chromatographically, high-resolution MS (HRMS) or unique fragmentation patterns in MS/MS can distinguish them based on subtle differences in collision cross-section or daughter ions.
Critical Insight: For MMPA, the carboxylic acid moiety can cause peak tailing. The use of formic acid not only facilitates ESI+ ionization but also suppresses the ionization of the carboxylic acid in the liquid phase, sharpening the chromatographic peak.
Part 3: Validated Experimental Protocol
This protocol is designed to be a self-validating system . It includes System Suitability Tests (SST) that must pass before data is accepted.
Sample Preparation
-
Solvent: 50:50 Acetonitrile:Water (LC-MS Grade).
-
Concentration: 0.5 mg/mL for impurity profiling; 10 µg/mL for sensitivity checks.
-
Filtration: 0.22 µm PTFE syringe filter (prevents column clogging).
LC Conditions
-
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters XSelect CSH C18 (
mm, 2.5 µm). Reason: Charged Surface Hybrid (CSH) technology provides superior peak shape for basic compounds like pyrazoles in acidic media. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5%
95% B (Linear ramp) -
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
MS Parameters (ESI+)[4][5]
-
Source: Electrospray Ionization (Positive Mode).[1]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Scan Range:
100 – 600 (covers dimers and fragmentation). -
Target Ion:
(Calculated based on MW ~168.2 g/mol ).
Self-Validation Steps (SST)
Before running samples, verify the system:
-
Blank Injection: Must show noise
counts. -
Sensitivity Check: Inject 10 ng/mL standard. S/N ratio must be
. -
Retention Time Precision: 5 replicate injections of standard. RT %RSD must be
.
Part 4: Visualization & Logic Flow
Diagram 1: Analytical Decision Matrix
This diagram illustrates the logical pathway for selecting LC-MS over HPLC-UV based on impurity risk factors.
Caption: Decision matrix for escalating from HPLC-UV to LC-MS based on impurity risk assessment.
Diagram 2: LC-MS Validation Workflow
The step-by-step workflow for the validation protocol described in Part 3.
Caption: The linear workflow for LC-MS analysis of MMPA, highlighting the critical ionization step.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3][Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17024576, 2-(4-methyl-pyrazol-1-yl)-propionic acid. (Note: Structural analogue reference). [Link]
-
Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today. [Link]
Sources
A Researcher's Guide to Comparing the Biological Activity of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid and its Analogs
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous clinically significant drugs.[1] Its versatility allows for rational modifications to achieve a wide spectrum of biological activities, from anti-inflammatory and antimicrobial to anticancer effects.[1][2] This guide focuses on a specific pyrazole derivative, 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid, as a lead compound. We will explore a systematic approach to synthesizing its analogs and conducting a comparative analysis of their biological activities. This document is intended for researchers, scientists, and drug development professionals, providing both strategic guidance and detailed experimental protocols.
Introduction to the Lead Compound and Rationale for Analog Design
2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid is a structurally interesting molecule featuring a substituted pyrazole ring linked to a propionic acid moiety. The pyrazole core is known for its diverse pharmacological properties, while the carboxylic acid group can influence pharmacokinetic properties and act as a key interaction point with biological targets.[3][4]
The design of analogs is a cornerstone of medicinal chemistry, aimed at elucidating Structure-Activity Relationships (SAR). By systematically modifying the lead structure, we can identify which chemical features are crucial for its biological activity and optimize properties such as potency, selectivity, and metabolic stability.
Proposed Analog Design Strategy
Based on established principles of pyrazole SAR, we propose the following modifications to our lead compound to generate a focused library of analogs for comparative screening:
-
Modification of the Pyrazole Ring Substituents:
-
Analog A1: Replace the 5-methyl group with other small alkyl groups (e.g., ethyl, isopropyl) to probe the steric tolerance at this position.
-
Analog A2: Introduce electron-withdrawing or electron-donating groups at the 4-position of the pyrazole ring to investigate the electronic effects on activity.
-
-
Alteration of the Propionic Acid Side Chain:
-
Analog B1: Vary the length of the alkyl chain (e.g., acetic acid or butyric acid derivative) to assess the optimal distance between the pyrazole core and the carboxylic acid.
-
Analog B2: Replace the carboxylic acid with a bioisostere, such as a tetrazole or a hydroxamic acid, to explore alternative interactions with the target protein and modify physicochemical properties.
-
-
Introduction of Aromatic Substituents:
The following diagram illustrates the proposed analog design strategy.
Caption: Proposed analog design strategy for 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid.
General Synthesis Protocols
The synthesis of pyrazole derivatives can be achieved through various established methods, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] The following is a general, representative scheme for the synthesis of the lead compound and its analogs.
Synthesis of the Lead Compound
A plausible synthetic route to 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid involves a Michael addition of 5-methylpyrazole to an appropriate α,β-unsaturated ester, followed by hydrolysis.
Step 1: Synthesis of 5-methylpyrazole This can be achieved by the condensation of acetylacetone with hydrazine hydrate.
Step 2: Michael Addition 5-methylpyrazole is reacted with ethyl 2-methylpropenoate in the presence of a base (e.g., sodium ethoxide) to yield ethyl 2-methyl-3-(5-methyl-pyrazol-1-yl)propanoate.
Step 3: Hydrolysis The resulting ester is hydrolyzed using a base (e.g., NaOH) followed by acidic workup to yield the final product, 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid.
The synthesis of the proposed analogs would follow similar principles, with modifications in the starting materials. For instance, for Analog C1, a substituted phenyl group could be introduced at the 4-position of the pyrazole ring prior to the Michael addition step.[8]
The following diagram outlines the general synthetic workflow.
Caption: General synthetic workflow for pyrazole derivatives.
Biological Activity Screening Strategy
Given the broad spectrum of activities reported for pyrazole derivatives, a tiered screening approach is recommended.[1][9]
Tier 1: Broad Spectrum In Vitro Assays
-
Anti-inflammatory: Cyclooxygenase (COX-1 and COX-2) inhibition assays.[9]
-
Antimicrobial: Broth microdilution assays against a panel of Gram-positive and Gram-negative bacteria and fungi.[8][10]
-
Anticancer: Cytotoxicity assays against a panel of cancer cell lines (e.g., MCF-7, HCT-116).[11]
Tier 2: Mechanism of Action and Selectivity Studies For active compounds identified in Tier 1, further assays should be conducted to elucidate their mechanism of action and selectivity. For example, if a compound shows COX-2 inhibitory activity, its selectivity over COX-1 should be determined.
Tier 3: In Vivo Models The most promising candidates from in vitro studies can be advanced to in vivo models to assess their efficacy and pharmacokinetic profiles.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the results, detailed and validated protocols are essential. Here, we provide step-by-step protocols for two key in vitro assays.
COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.
Materials:
-
COX-2 enzyme (human recombinant)
-
Arachidonic acid (substrate)
-
Amplex Red reagent (fluorogenic probe)
-
Hemin
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add 10 µL of the test compound at various concentrations. Include wells for a positive control (Celecoxib) and a vehicle control (DMSO).
-
Add 160 µL of the reaction mixture containing assay buffer, COX-2 enzyme, and Hemin to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Add 20 µL of a solution containing arachidonic acid and Amplex Red reagent to initiate the reaction.
-
Immediately measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm in kinetic mode for 10-20 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and a known antibiotic (e.g., Ciprofloxacin) as a positive control.
-
96-well clear microplates
-
Spectrophotometric microplate reader
Protocol:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB.
-
Add the diluted bacterial suspension to each well of the microplate containing the test compounds. Include a positive control (bacteria with antibiotic), a negative control (broth only), and a growth control (bacteria with DMSO).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, measure the optical density at 600 nm using a microplate reader to quantify bacterial growth.
The following workflow diagram illustrates the key steps in these assays.
Caption: Workflow for COX-2 inhibition and MIC assays.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison and the establishment of SAR.
Table 1: Hypothetical Biological Activity Data for 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid and its Analogs
| Compound ID | Modification | COX-2 IC50 (µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Lead | - | 15.2 | 64 | >128 |
| A1 | 5-ethyl group | 10.8 | 32 | >128 |
| A2 | 4-bromo group | 5.6 | 128 | >128 |
| B1 | Acetic acid side chain | 25.1 | 64 | >128 |
| B2 | Tetrazole bioisostere | 12.5 | 32 | 64 |
| C1 | 4-(4-chlorophenyl) group | 0.9 | >128 | >128 |
-
Slightly increasing the steric bulk at the 5-position (A1) may be beneficial for both anti-inflammatory and antibacterial activity.
-
An electron-withdrawing group at the 4-position (A2) appears to enhance COX-2 inhibition but is detrimental to antibacterial activity.
-
The propionic acid side chain length seems optimal (B1).
-
Replacing the carboxylic acid with a tetrazole (B2) maintains anti-inflammatory activity and broadens the antibacterial spectrum.
-
The addition of a 4-chlorophenyl group at the 4-position (C1) significantly boosts COX-2 inhibitory potency, suggesting a key interaction with the enzyme's active site, a known feature for selective COX-2 inhibitors.[5][6]
Conclusion
This guide has outlined a comprehensive and systematic approach for comparing the biological activity of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid and its rationally designed analogs. By following a structured process of analog synthesis, tiered biological screening with validated protocols, and careful data analysis, researchers can effectively elucidate structure-activity relationships. This, in turn, paves the way for the development of novel pyrazole-based therapeutic agents with improved potency and selectivity. The versatility of the pyrazole scaffold continues to offer exciting opportunities in drug discovery.[1][9]
References
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]
-
Enzyme Inhibitor Discovery by Activity-Based Protein Profiling - Annual Reviews. Available at: [Link]
-
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. Available at: [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. Available at: [Link]
-
Green Synthesis of Biologically Active Pyrazolopyrimidine Derivatives Using an Ionic liquid 2-Methyl-3-butylimidazolium chloride. Available at: [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Available at: [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. Available at: [Link]
-
Current status of pyrazole and its biological activities - PMC. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife. Available at: [Link]
-
Current Developments in Synthetic Protocols for Pyrazolines and Analogs - Bentham Science Publisher. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. Available at: [Link]
- Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3 - Journal of Synthetic Chemistry. Available at: https://www.j-synchem.com/article_194951.html
-
2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid - PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
Structural Confirmation of 2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic Acid Isomers
Executive Summary: The Isomer Challenge
In the development of pyrazole-based pharmacophores, the synthesis of 2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic acid presents a classic but critical stereochemical challenge. The reaction dynamics typically yield a mixture of isomers that are chemically distinct but spectroscopically similar.
For drug development professionals, "good enough" characterization is a compliance risk. This guide objectively compares the analytical methodologies required to definitively distinguish the Regioisomers (1,3- vs. 1,5-substitution) and the Stereoisomers (
The Structural Matrix
We are dealing with four potential species in the crude matrix:
-
Regioisomer 1: 5-Methyl-pyrazol-1-yl (Target, often sterically hindered).
-
Regioisomer 2: 3-Methyl-pyrazol-1-yl (Thermodynamic byproduct).
-
Stereoisomers: The propionic acid tail contains a chiral center at C2, yielding (
) and ( ) enantiomers for both regioisomers.
Strategic Analysis of Confirmation Methods
The following table compares the efficacy of standard analytical techniques for this specific isomeric profile.
| Method | Regioisomer Differentiation (1,3 vs 1,5) | Stereoisomer Differentiation (R vs S) | Resource Intensity | Verdict |
| 1D 1H NMR | Low (Ambiguous shifts) | None (Identical spectra) | Low | Screening Only |
| 2D NOESY NMR | High (Definitive) | None | Medium | Gold Standard for Regio |
| Chiral HPLC | None | High (Definitive) | Medium | Gold Standard for Stereo |
| X-Ray Crystallography | High (Absolute) | High (Absolute) | Very High | Ultimate Validation |
Protocol A: Definitive Regioisomer Confirmation (NMR)
The Causality of Confusion
In 1D NMR, the chemical shifts of the methyl group in the 3-position versus the 5-position often overlap (
The Self-Validating System: NOE Logic
The most robust, self-validating method for solution-state identification is Nuclear Overhauser Effect Spectroscopy (NOESY) . This relies on the spatial proximity of the
-
Scenario A (5-Methyl Isomer): The methyl group is at position 5, spatially adjacent to the
-linker. Result: Strong NOE correlation between Methyl protons and . -
Scenario B (3-Methyl Isomer): A proton is at position 5, spatially adjacent to the
-linker. Result: Strong NOE correlation between Pyrazole-H5 and .
Experimental Workflow (DOT Visualization)
Figure 1: Decision tree for distinguishing 3-methyl vs. 5-methyl pyrazole isomers using NOESY NMR.
Representative Data Expectations
Note: Values are representative of typical N-alkylated methylpyrazoles in
| Signal | 5-Methyl Isomer (Target) | 3-Methyl Isomer (Alternative) |
| Ring | ||
| Ring | ||
| Ring | Absent (Substituted by Me) | |
| NOE Correlation |
Protocol B: Stereochemical Separation (Chiral HPLC)
Once the regioisomer is confirmed, the enantiomers (
Recommended Methodology
Polysaccharide-based chiral stationary phases are the industry standard for pyrazole-containing acids.
-
Column Selection: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG or Lux Amylose-2).
-
Mobile Phase: Alkane/Alcohol mixtures (Normal Phase) are preferred for maximum selectivity (
). -
Detection: UV at 254 nm (Pyrazole absorption).
Separation Workflow
Figure 2: Schematic for Chiral HPLC separation of the propionic acid enantiomers.
Critical Note on Absolute Configuration:
HPLC separates enantiomers, but it does not tell you which peak is
References
-
Regioselectivity in Pyrazole Synthesis
-
NOE Methodology for Isomers
-
Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. (2024).[4]
-
-
Chiral Separation of Pyrazoles
-
NMR Data for Methylpyrazoles
-
Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. (2015).[5] Coke and Chemistry.
-
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating Assay Sensitivity for the Detection of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid
This guide provides a comprehensive comparison of analytical methodologies for validating the sensitivity of assays designed to detect 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid, a representative small molecule pyrazole derivative. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable quantitative methods. The principles and protocols discussed herein are grounded in established regulatory frameworks and offer insights into making informed decisions for assay selection and validation.
The Imperative for Sensitive Small Molecule Quantification in Drug Development
Therefore, the validation of an analytical method is not merely a procedural formality but a scientific necessity to demonstrate its fitness for purpose.[3] This guide will navigate the core principles of sensitivity validation, comparing the industry's most prevalent analytical platforms.
The Regulatory Landscape: Establishing Trust in Analytical Data
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[4][5][6][7][8] Adherence to these guidelines ensures the integrity and reliability of the data submitted in regulatory filings.[9][10] The key performance characteristics related to assay sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision.[11][12][13] It is often determined as the concentration at which the signal-to-noise ratio is typically 3:1.[11]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with an acceptable level of accuracy and precision.[11][12][13] This is the most critical sensitivity parameter for quantitative assays. The LOQ is often established at a signal-to-noise ratio of 10:1 or determined based on the standard deviation of the response and the slope of the calibration curve.[11][14]
Comparative Analysis of Analytical Platforms
The choice of analytical technology is a critical decision that impacts sensitivity, throughput, and the overall validation strategy. Below is a comparison of common platforms for small molecule quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices.[15][16] Its utility stems from the combination of high-resolution separation by liquid chromatography with the highly selective and sensitive detection afforded by tandem mass spectrometry.[17][18]
-
Principle of Causality: The chromatographic step separates the analyte of interest from matrix components and other metabolites, reducing ion suppression. The mass spectrometer then isolates the specific precursor ion of the analyte, fragments it, and detects a specific product ion. This two-stage mass filtering provides exceptional selectivity and sensitivity, minimizing the likelihood of interference.
-
Strengths:
-
High Sensitivity: Capable of achieving LOQs in the low pg/mL range.
-
High Selectivity: Minimizes interference from endogenous matrix components.[16]
-
Versatility: Applicable to a wide range of small molecules.
-
-
Considerations:
-
Matrix Effects: Co-eluting compounds can suppress or enhance the ionization of the analyte, potentially affecting accuracy.[19] This is mitigated by using a stable isotope-labeled internal standard.
-
Instrumentation: Requires significant capital investment and specialized expertise.
-
Ligand Binding Assays (LBAs)
LBAs, which rely on the specific binding of antibodies to the target analyte, are a mainstay in bioanalysis, particularly for large molecules.[20] For small molecules like 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid, a competitive immunoassay format is typically employed.[21]
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle of Causality: In a competitive ELISA, the analyte in the sample competes with a known amount of enzyme-labeled analyte for binding to a limited number of capture antibody sites immobilized on a plate.[21][22] A higher concentration of analyte in the sample results in less binding of the enzyme-labeled analyte and thus a weaker signal, creating an inverse relationship between signal and concentration.
-
Strengths: High throughput, amenable to automation, and does not typically require extensive sample clean-up.[22]
-
Considerations: Development of high-affinity and high-specificity antibodies to small molecules can be challenging and time-consuming. There is also a risk of cross-reactivity with structurally similar molecules.
-
-
Fluorescence Polarization Immunoassay (FPIA):
-
Principle of Causality: FPIA is a homogeneous competitive immunoassay.[23] A small, fluorescently labeled analyte (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by a larger antibody, its rotation slows dramatically, increasing the polarization. The analyte in the sample competes with the tracer for antibody binding sites.[24] Therefore, a high concentration of analyte leads to more free tracer and a lower polarization signal.
-
Strengths: Rapid, simple "mix-and-read" format without wash steps, making it ideal for high-throughput screening.[23][25]
-
Considerations: Sensitivity is generally lower than LC-MS/MS and is dependent on the antibody's affinity.[26]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology for studying molecular interactions in real-time.[27][28]
-
Principle of Causality: SPR detects changes in the refractive index at the surface of a sensor chip where a target molecule (e.g., an antibody) is immobilized.[29] When the analyte flows over the surface and binds to the immobilized target, the local mass concentration changes, altering the refractive index and generating a measurable signal.
-
Strengths: Provides real-time kinetic data (on- and off-rates), label-free detection.[27]
-
Considerations: Can be challenging for detecting low molecular weight analytes, as the change in mass upon binding is small, leading to a weak signal.[29][30] Surface chemistry and potential for non-specific binding require careful optimization.
Data Summary: A Comparative Overview
The following table provides a high-level comparison of the expected performance characteristics for each platform in the context of detecting a small molecule like 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid.
| Feature | LC-MS/MS | Competitive ELISA | FPIA | SPR |
| Typical LOQ | Low pg/mL to low ng/mL | Low to mid ng/mL | Mid to high ng/mL | High ng/mL to µg/mL |
| Selectivity | Very High | Moderate to High | Moderate to High | Moderate |
| Throughput | Moderate | High | Very High | Low to Moderate |
| Development Effort | Moderate (method) | High (antibody) | High (antibody) | Moderate (surface) |
| Kinetic Data | No | No | No | Yes |
| Regulatory Acceptance | Gold Standard | Widely Accepted | Accepted (Screening) | Niche Applications |
Experimental Protocols for Sensitivity Validation
A robust validation protocol is essential for establishing the sensitivity limits of an analytical method.[3][7]
Workflow for Assay Sensitivity Validation
The following diagram illustrates the logical flow for determining and validating the sensitivity of a bioanalytical method.
Caption: Workflow for the validation of assay sensitivity parameters.
Protocol 1: Determination of LOD and LOQ by Signal-to-Noise (S/N) Ratio
(Primarily applicable to chromatographic methods like LC-MS/MS)
-
Sample Preparation: Prepare a series of calibration standards at concentrations approaching the expected limit of detection. Also, prepare at least six individual blank samples (matrix without analyte).
-
Analysis: Inject and analyze the blank samples to determine the magnitude of the background noise.
-
Noise Determination: Measure the signal response in a region of the chromatogram close to the expected retention time of the analyte in each blank sample. The standard deviation of these responses or the peak-to-peak noise can be used to define the noise level.
-
Analysis of Low-Concentration Samples: Inject and analyze samples with known low concentrations of the analyte.
-
S/N Calculation: Calculate the signal-to-noise ratio for each low-concentration sample.
-
LOD and LOQ Establishment:
-
Confirmation: The proposed LOQ must be confirmed by analyzing a set of replicate samples (n≥5) at this concentration and demonstrating that the accuracy and precision meet the pre-defined acceptance criteria (typically ±20%).
Protocol 2: Determination of LOD and LOQ from the Calibration Curve
(Applicable to all quantitative assays)
-
Calibration Curve Construction: Prepare and analyze a series of at least 6-8 calibration standards in the low-concentration range. Perform multiple replicate analyses.
-
Linear Regression: Construct a calibration curve by plotting the mean response against the analyte concentration. Perform a linear regression analysis on the data.
-
Calculation: Calculate the LOD and LOQ using the following equations as recommended by the International Council for Harmonisation (ICH).[14]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line.
-
S = the slope of the calibration curve.
-
-
-
Confirmation: As with the S/N method, the calculated LOQ must be experimentally verified by analyzing replicate samples to confirm it meets the required accuracy and precision criteria.
Expert Recommendations: Selecting the Right Tool for the Job
-
For Early Discovery and High-Throughput Screening: When speed and cost are paramount, FPIA offers a significant advantage with its homogeneous, rapid format.[23][25] Competitive ELISA is also a strong candidate for screening large numbers of samples.
-
For Preclinical and Regulated Clinical Bioanalysis: LC-MS/MS is the undisputed method of choice. Its superior sensitivity and selectivity are essential for the accurate quantification required for PK/TK modeling and regulatory submissions.[16][17] The investment in developing a robust LC-MS/MS method provides the highest level of confidence in the data.
-
For Mechanistic and Binding Studies: SPR provides invaluable, real-time kinetic information that other methods cannot.[27][28] While not typically used for routine quantification in biological matrices, it is unparalleled for characterizing the binding affinity of the analyte to its target, which can be crucial information during lead optimization.
Validating the sensitivity of an assay for a small molecule like 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid is a multi-faceted process that requires a deep understanding of both the analytical techniques and the regulatory requirements. While methods like ELISA and FPIA have their place in high-throughput environments, LC-MS/MS remains the benchmark for sensitive and selective quantification in support of drug development programs. The choice of methodology should be guided by the intended purpose of the assay, ensuring that the selected method is rigorously validated to be accurate, precise, and, most importantly, sensitive enough to meet the analytical objectives.
References
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Biacore SPR for small-molecule discovery. Cytiva. [Link]
-
Fluorescence polarization immunoassay. Wikipedia. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Ovid. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information (PMC). [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. National Center for Biotechnology Information (PMC). [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)?. MPL Lösungsfabrik. [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. National Center for Biotechnology Information (PMC). [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
Fluorescence Polarization Assay for Infection Diagnostics: A Review. MDPI. [Link]
-
From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed. [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network. [Link]
-
the limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. Lucrări Științifice. [Link]
-
Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation. National Center for Biotechnology Information (PMC). [Link]
-
Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. Aptamer Group. [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
-
Small molecule analysis using MS. Bioanalysis Zone. [Link]
-
ELISA principles and troubleshooting. YouTube. [Link]
-
Fluorescence Polarization Immunoassays and Related Methods for Simple, High-throughput Screening of Small Molecules. ResearchGate. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]
-
Fluorescence Polarization-Based Bioassays. Encyclopedia.pub. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Research. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. jpsbr.org [jpsbr.org]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. ovid.com [ovid.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sepscience.com [sepscience.com]
- 15. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview of Enzyme-Linked Immunosorbent Assay (ELISA) | Cell Signaling Technology [cellsignal.com]
- 21. blog.addgene.org [blog.addgene.org]
- 22. youtube.com [youtube.com]
- 23. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 24. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 28. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid
Executive Summary & Risk Philosophy
Handling 2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic acid requires a safety strategy that goes beyond basic compliance. As a functionalized organic acid used in medicinal chemistry, this compound presents specific risks related to mucosal irritation and potential corrosivity depending on its physical state (solid vs. solution).
Our approach uses Defense in Depth : layering engineering controls, administrative protocols, and Personal Protective Equipment (PPE) to create a self-validating safety system. We do not just "wear gear"; we employ barriers specifically selected to resist the chemical properties of pyrazole-derivatives and organic acids.
Hazard Identification & Risk Assessment
Note: While specific vendor SDSs may vary, the structural moieties (carboxylic acid + pyrazole ring) dictate the following baseline hazard profile based on GHS classification standards for similar building blocks.
| Hazard Class | GHS Code | Signal Word | Physiological Impact |
| Skin Irritation | H315 | Warning | Causes localized inflammation; prolonged contact may lead to dermatitis. |
| Eye Irritation | H319 | Warning | Acidic nature causes immediate stinging, redness, and potential corneal etching if untreated. |
| STOT-SE (Respiratory) | H335 | Warning | Dust inhalation triggers upper respiratory tract irritation (coughing, burning sensation). |
Critical Caution: If this compound is handled in large quantities (>10g) or in solution with polar aprotic solvents (e.g., DMF, DMSO), the permeation rate through skin increases significantly.
Personal Protective Equipment (PPE) Matrix
The following PPE specifications are non-negotiable for handling this compound in a research setting.
A. Hand Protection: The "Double-Barrier" Standard
Recommendation: Double-gloving with Nitrile.
-
Inner Layer: 4-mil Nitrile (High dexterity).
-
Outer Layer: 5-8 mil Nitrile (Extended cuff).
-
Scientific Rationale: Organic acids can degrade latex. Nitrile offers superior chemical resistance. The "double layer" technique provides a visual breach indicator (if the outer glove tears, the inner remains) and creates a thermal air gap that slightly reduces sweat-induced dermatitis.
B. Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vent).
-
Constraint: Standard safety glasses are insufficient for handling fine acidic powders. Air currents can carry dust particles around the lenses of glasses.
-
Rationale: Goggles form a seal against the face, preventing the "chimney effect" where fumes or dust rise under glasses.
C. Respiratory Protection
Primary Control: Chemical Fume Hood (Certified).
-
Sash Height: Maintain <18 inches.
-
Face Velocity: 80–100 fpm.
-
Secondary (If Hood Unavailable): Half-face respirator with P100/OV cartridges (Organic Vapor + HEPA). Note: Respirator use requires medical clearance and fit-testing per OSHA 1910.134.
D. Body Protection
Recommendation: Poly-cotton Lab Coat (High-neck preferred).
-
Protocol: Must be buttoned to the collar.
-
Footwear: Closed-toe, non-perforated leather or synthetic leather shoes. No mesh sneakers (liquids wick instantly through mesh).
Operational Protocol: Safe Handling Workflow
Phase 1: Preparation & Weighing
-
Static Control: Pyrazole derivatives can be electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder scattering.
-
Balance Setup: Place the analytical balance inside the fume hood or a vented balance enclosure.
-
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.
Phase 2: Solubilization & Reaction
-
Solvent Choice: When dissolving in DMSO or DMF, recognize that these solvents are skin carriers . They will drag the propionic acid derivative through the skin barrier into the bloodstream.
-
Vessel Management: Always secure reaction vials with clamps. Never hand-hold a vial while adding solvent.
-
Labeling: Label the vessel immediately with the compound name, structure, and the "Corrosive/Irritant" pictogram.
Phase 3: Decontamination & Waste
-
Solid Spills: Do not sweep. Cover with a wet paper towel (water-dampened) to suppress dust, then wipe up.
-
Surface Decon: Wipe surfaces with 10% Sodium Bicarbonate (aq) to neutralize any residual acid, followed by water.
-
Disposal: Segregate into Solid Hazardous Waste or Acidic Liquid Waste . Do not mix with oxidizers (e.g., Nitric Acid) to avoid exothermic degradation.
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.
Caption: Logic flow for safe handling, emphasizing the critical decision point between routine cleanup and emergency response.
Emergency Response (Immediate Action)
| Scenario | Immediate Action | Follow-Up |
| Eye Contact | Flush immediately with tepid water for 15 minutes. Hold eyelids open. | Seek medical attention.[1][2][3][4][5][6][7][8][9] Bring SDS. |
| Skin Contact | Remove contaminated clothing.[1][2][3][4][5][7][8][9] Wash with soft soap and water. Do not scrub (abrasion increases absorption). | Monitor for redness/blistering for 24 hours. |
| Inhalation | Move to fresh air immediately. | If coughing persists >30 mins, seek medical evaluation. |
References
-
Occupational Safety and Health Administration (OSHA). (2024).[10] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link][11]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Pyrazole-3-carboxylic acid derivatives (General Safety Profile). National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Classification and Labelling of Pyrazole Derivatives. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Propionic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
